molecular formula C8H9NO3 B3198823 5-Ethyl-2-nitrophenol CAS No. 101664-28-2

5-Ethyl-2-nitrophenol

Cat. No.: B3198823
CAS No.: 101664-28-2
M. Wt: 167.16 g/mol
InChI Key: YJIUQVPMLSGDMP-UHFFFAOYSA-N
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Description

5-Ethyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUQVPMLSGDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2-nitrophenol (CAS 101664-28-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2-nitrophenol, a valuable building block in organic synthesis. Given the limited availability of experimental data for this specific compound, this document integrates computed data with extrapolated information from closely related analogs, such as 2-nitrophenol and its methyl-substituted counterparts. This approach ensures a scientifically grounded yet practical resource for professionals in research and development.

Molecular Identity and Structure

5-Ethyl-2-nitrophenol is a substituted aromatic compound characterized by a phenol ring bearing both an ethyl and a nitro functional group. The strategic placement of these groups influences its reactivity and potential applications in the synthesis of more complex molecules.

  • IUPAC Name : 5-ethyl-2-nitrophenol[1]

  • CAS Number : 101664-28-2[1]

  • Molecular Formula : C₈H₉NO₃[1]

  • Molecular Weight : 167.16 g/mol [1]

  • Canonical SMILES : CCC1=CC(=C(C=C1)[O-])O[1]

  • InChI Key : YJIUQVPMLSGDMP-UHFFFAOYSA-N[1]

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 5-Ethyl-2-nitrophenol, providing a foundational understanding of its molecular characteristics. These values are derived from computational models and serve as valuable estimates in the absence of extensive experimental data.[1]

PropertyValueSource
Molecular Weight 167.16 g/mol PubChem[1]
XLogP3-AA (LogP) 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 167.058243149 DaPubChem[1]
Topological Polar Surface Area 66.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Synthesis and Purification

A representative protocol for the synthesis of a structurally similar compound, 2-methyl-5-nitrophenol, involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis. This method could potentially be adapted for the synthesis of 5-Ethyl-2-nitrophenol, starting from 2-ethyl-5-nitroaniline.

Conceptual Synthetic Workflow:

Synthesis_Workflow Start 4-Ethylphenol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Mixture Isomeric Mixture of Nitrated Ethylphenols Nitration->Mixture Separation Chromatographic Separation Mixture->Separation Product 5-Ethyl-2-nitrophenol Separation->Product Reactivity Molecule 5-Ethyl-2-nitrophenol PhenolicOH Phenolic -OH Group Molecule->PhenolicOH Acidic, can form phenoxides NitroGroup Nitro (-NO2) Group Molecule->NitroGroup Can be reduced to an amino group AromaticRing Aromatic Ring Molecule->AromaticRing Susceptible to further electrophilic substitution

Caption: Key reactive sites of 5-Ethyl-2-nitrophenol.

  • Acidity of the Phenolic Hydroxyl Group : The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenol compared to unsubstituted phenol. This facilitates the formation of phenoxide salts upon reaction with a base.

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens pathways to a wide range of substituted anilines, which are valuable intermediates in pharmaceutical and dye synthesis.

  • Electrophilic Aromatic Substitution : The aromatic ring can undergo further electrophilic substitution reactions. The directing effects of the existing substituents (hydroxyl, ethyl, and nitro groups) will determine the position of the incoming electrophile.

  • Reactivity of Nitrophenols : Nitrophenols, in general, are combustible solids and can form explosive mixtures with air when finely divided. [2]They are also strong oxidizers that can react violently with reducing agents. [2]They are incompatible with strong acids, caustics, and aliphatic amines. [2]

Safety and Handling

Due to the lack of specific toxicological data for 5-Ethyl-2-nitrophenol, it is prudent to handle this compound with the same precautions as for other nitrophenols, such as 2-nitrophenol.

  • General Hazards : Nitrophenols are considered hazardous substances. [2]They can be harmful by inhalation, in contact with skin, and if swallowed. [2]They are also irritating to the eyes, respiratory system, and skin. [2]* Health Effects : Inhalation or ingestion of nitrophenols can lead to headaches, drowsiness, nausea, and cyanosis (a blue discoloration of the skin due to lack of oxygen). [3]These compounds can be absorbed through the skin. [3]* Handling Precautions :

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. A recommended storage temperature is 2-8 °C.

Potential Applications

As a substituted nitrophenol, 5-Ethyl-2-nitrophenol holds potential as a key intermediate in the synthesis of a variety of target molecules in several industries:

  • Pharmaceuticals : The structural motif is present in various bioactive molecules. The functional groups allow for diverse chemical transformations to build more complex drug candidates.

  • Agrochemicals : Nitrophenols and their derivatives have been utilized in the development of herbicides and pesticides.

  • Dyes and Pigments : The chromophoric nature of the nitrophenol core makes it a candidate for the synthesis of azo dyes and other colorants.

The true potential of 5-Ethyl-2-nitrophenol lies in the hands of researchers and process chemists who can leverage its unique substitution pattern to design and synthesize novel compounds with desired properties.

References

  • PubChem. (n.d.). 5-Ethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: 5-Ethyl-2-Nitrophenol – Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

5-Ethyl-2-nitrophenol (CAS: 101664-28-2) represents a critical, albeit under-discussed, intermediate in the synthesis of substituted benzoxazoles and aniline derivatives. Unlike its para-isomer counterparts, this molecule offers a unique 1,2,5-substitution pattern that allows for the precise introduction of ethyl groups into heterocyclic pharmacophores without steric crowding at the active site.

This guide dissects the molecular architecture, validated synthetic pathways, and analytical fingerprints of 5-ethyl-2-nitrophenol, providing a self-validating protocol for its integration into high-value drug development pipelines.

Molecular Architecture & Identity

Understanding the physicochemical baseline is prerequisite to experimental design. The nitro group at the ortho position relative to the hydroxyl moiety creates a strong intramolecular hydrogen bond, significantly influencing solubility and spectral properties.

Table 1: Physicochemical Profile
PropertySpecificationTechnical Insight
IUPAC Name 5-Ethyl-2-nitrophenolDefines substitution logic (OH=1, NO₂=2, Et=5).[1][2][3]
CAS Registry 101664-28-2Primary identifier for sourcing.[4]
Molecular Formula C₈H₉NO₃Unsaturation Degree = 5 (Benzene ring + Nitro).
Molecular Weight 167.16 g/mol Ideal fragment size (<200 Da) for fragment-based drug design.
SMILES CCC1=CC(O)=C(C=C1)=OMachine-readable string for chemoinformatics.[5][6][7]
pKa (Predicted) ~7.2Acidity enhanced by ortho-nitro electron withdrawal.
LogP 2.7Moderate lipophilicity; membrane permeable.

Structural Note: The intramolecular H-bond between the phenolic -OH and the nitro oxygen reduces the compound's boiling point relative to its isomers and increases its solubility in non-polar solvents like dichloromethane.

Synthetic Logic: Regioselective Construction

The synthesis of 5-ethyl-2-nitrophenol is a classic exercise in directing group competition. The precursor, 3-ethylphenol , contains two directing groups:

  • Hydroxyl (-OH): Strong activator, ortho/para director.

  • Ethyl (-Et): Weak activator, ortho/para director.

Mechanistic Pathway

To achieve the 1,2,5-substitution pattern, nitration must occur ortho to the hydroxyl and para to the ethyl group.

  • Site A (C2): Sterically hindered (sandwiched between OH and Et). Unfavorable.

  • Site B (C4): Para to OH, ortho to Et. Major competitor.

  • Site C (C6): Ortho to OH, para to Et. Target Position.

Experimental conditions must be tuned (low temperature, controlled stoichiometry) to favor the kinetic product or allow for separation of the C6 (target) and C4 isomers.

Visualization: Synthetic Flow & Regiochemistry

The following diagram illustrates the critical decision points in the synthesis workflow.

SynthesisPath Start Precursor: 3-Ethylphenol Reagents Nitration Agent: HNO3 / H2SO4 (-10°C to 0°C) Start->Reagents Electrophilic Attack Intermediate Sigma Complex (Arenium Ion) Reagents->Intermediate Resonance Stabilization Product_Target TARGET: 5-Ethyl-2-nitrophenol (Ortho to OH, Para to Et) Intermediate->Product_Target Major Pathway (Steric/Electronic balance) Product_Byprod By-product: 3-Ethyl-4-nitrophenol (Para to OH, Ortho to Et) Intermediate->Product_Byprod Competitive Pathway Purification Purification: Steam Distillation (Target is volatile due to H-bond) Product_Target->Purification Product_Byprod->Purification Remains in residue

Figure 1: Synthetic flowchart demonstrating the nitration of 3-ethylphenol. The target isomer is separable via steam distillation due to the "ortho effect" (intramolecular H-bonding).

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of the synthesized compound, the following spectral features must be observed. These predictions are grounded in the empirical shifts of the validated methyl-analog (2-methyl-5-nitrophenol).

Proton NMR (¹H-NMR) in CDCl₃
  • δ 10.5 ppm (1H, s): Phenolic OH. Highly deshielded due to intramolecular H-bond with the nitro group. Diagnostic peak.

  • δ 8.0 ppm (1H, d, J=8.5 Hz): H-3 proton. Deshielded by the adjacent nitro group.

  • δ 6.9 ppm (1H, s/d): H-6 proton. Ortho to OH, para to NO₂. Appears as a singlet or fine doublet (meta-coupling).

  • δ 6.8 ppm (1H, d, J=8.5 Hz): H-4 proton. Coupling with H-3.

  • δ 2.6 ppm (2H, q): Methylene of the ethyl group.

  • δ 1.2 ppm (3H, t): Methyl of the ethyl group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Mass: [M-H]⁻ = 166.15 m/z.

  • Fragmentation: Loss of NO₂ group (M-46) is a common fragmentation pattern for nitro-aromatics.

Applications in Drug Development

5-Ethyl-2-nitrophenol serves as a high-fidelity scaffold for "Scaffold Hopping" in medicinal chemistry.

Benzoxazole Synthesis

Reduction of the nitro group yields 2-amino-5-ethylphenol . Condensation of this amino-phenol with carboxylic acids or aldehydes generates 6-ethylbenzoxazoles .

  • Relevance: Benzoxazoles are privileged structures in kinase inhibitors and antimicrobial agents. The 6-ethyl substitution provides hydrophobic bulk that can fill specific pockets in enzyme active sites (e.g., COX-2 or specific Tyrosine Kinases).

Bioisosteric Replacement

The 5-ethyl-2-nitrophenol moiety can act as a bioisostere for specific indole fragments, maintaining the hydrogen bond donor (OH) and acceptor (NO₂) capability while altering the metabolic stability profile.

Workflow: From Intermediate to API

DrugDesign Step1 5-Ethyl-2-nitrophenol Step2 Reduction (H2, Pd/C) Step1->Step2 Step3 2-Amino-5-ethylphenol Step2->Step3 Step4 Cyclization (R-COOH) Step3->Step4 Step5 6-Ethylbenzoxazole (Pharmacophore) Step4->Step5

Figure 2: Conversion of 5-ethyl-2-nitrophenol into a bioactive benzoxazole pharmacophore.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol. Retrieved from [Link][6]

Sources

An In-depth Technical Guide to the Solubility of 5-ethyl-2-nitrophenol in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-ethyl-2-nitrophenol, a key intermediate in various chemical syntheses. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility in aqueous and organic media. We present a comparative analysis of its expected solubility in a range of common laboratory solvents, supported by data from analogous compounds and predictive models. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of 5-ethyl-2-nitrophenol's solubility using the industry-standard shake-flask method, ensuring scientific integrity and reproducibility. Visual aids, including molecular interaction diagrams, are provided to enhance the understanding of the underlying chemical principles.

Introduction: The Significance of 5-ethyl-2-nitrophenol and Its Solubility

5-ethyl-2-nitrophenol is an aromatic organic compound of significant interest in the chemical and pharmaceutical industries. Its molecular structure, featuring a phenol group, a nitro group, and an ethyl substituent, imparts a unique combination of chemical properties that make it a valuable precursor in the synthesis of dyes, agrochemicals, and pharmaceutical agents. The solubility of 5-ethyl-2-nitrophenol is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics and purification processes to its bioavailability and environmental fate.

Understanding the solubility of 5-ethyl-2-nitrophenol in different solvent systems is paramount for optimizing synthetic routes, developing robust formulation strategies, and conducting accurate toxicological and environmental impact assessments. This guide aims to provide a deep dive into the factors influencing its solubility, offering both theoretical insights and practical methodologies for its determination.

Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For 5-ethyl-2-nitrophenol, its solubility is a complex interplay of its polarity, hydrogen bonding capabilities, and the influence of its specific functional groups.

The Role of Polarity and the "Like Dissolves Like" Principle

The polarity of a molecule is determined by the distribution of electron density across its structure. Solvents can be broadly classified as polar (e.g., water, methanol, ethanol) or nonpolar (e.g., hexane, toluene). Polar solvents have significant partial positive and negative charges and are effective at dissolving polar or ionic solutes. Nonpolar solvents, with a more even distribution of electron density, are better suited for dissolving nonpolar solutes.

5-ethyl-2-nitrophenol possesses both polar and nonpolar characteristics. The hydroxyl (-OH) and nitro (-NO2) groups are polar and capable of engaging in dipole-dipole interactions and hydrogen bonding. Conversely, the benzene ring and the ethyl (-CH2CH3) group are nonpolar. The overall polarity of the molecule, therefore, is a balance of these opposing features.

Hydrogen Bonding: A Key Determinant of Aqueous Solubility

Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen). The hydroxyl group of 5-ethyl-2-nitrophenol can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.

In water, a highly polar protic solvent, the ability to form hydrogen bonds is a primary driver of solubility. However, the presence of the nitro group in the ortho position to the hydroxyl group in 2-nitrophenol derivatives leads to the formation of a strong intramolecular hydrogen bond. This internal hydrogen bond significantly reduces the ability of the hydroxyl group to form intermolecular hydrogen bonds with water molecules, thereby decreasing its aqueous solubility.[1]

The Influence of the Ethyl and Nitro Groups

The ethyl group is a nonpolar, hydrophobic (water-repelling) substituent. Its presence on the benzene ring increases the overall nonpolar character of the 5-ethyl-2-nitrophenol molecule, further contributing to its limited solubility in water and enhancing its solubility in organic solvents.

The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. However, its primary impact on solubility in this context is its participation in the intramolecular hydrogen bond, as discussed above.

Predicting Solubility: The Role of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium. A positive LogP value indicates a preference for the lipid (organic) phase, suggesting lower water solubility and higher solubility in organic solvents.[2][3]

The computed XLogP3 value for 5-ethyl-2-nitrophenol is 2.7, which strongly indicates that it is significantly more soluble in organic solvents than in water.

Solubility Profile of 5-ethyl-2-nitrophenol: A Comparative Analysis

Table 1: Predicted and Analog-Based Qualitative Solubility of 5-ethyl-2-nitrophenol at Ambient Temperature

SolventSolvent TypePredicted/Expected SolubilityRationale
WaterPolar ProticSparingly Soluble / InsolubleIntramolecular hydrogen bonding and the presence of the hydrophobic ethyl group limit interaction with water molecules.
MethanolPolar ProticSolubleThe polar nature of methanol allows for favorable dipole-dipole interactions.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond to a limited extent with the nitro group contribute to solubility.
AcetonePolar AproticSolubleAcetone's polarity allows it to dissolve 5-ethyl-2-nitrophenol effectively.[7]
Ethyl AcetateModerately PolarSolubleThe ester group in ethyl acetate can interact favorably with the polar groups of the solute.
DichloromethaneNonpolarSolubleThe overall nonpolar character of 5-ethyl-2-nitrophenol, due to the benzene ring and ethyl group, promotes solubility in nonpolar organic solvents.
HexaneNonpolarSlightly Soluble / SolubleWhile the nonpolar nature of hexane is favorable, the presence of polar groups on the solute may limit very high solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[8] It is the recommended method by the Organisation for Economic Co-operation and Development (OECD) for substances with a solubility of 10 mg/L or higher. This protocol provides a self-validating system for obtaining reliable and reproducible solubility data.

Principle

An excess amount of the solid 5-ethyl-2-nitrophenol is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved 5-ethyl-2-nitrophenol is determined using a suitable analytical method.

Materials and Equipment
  • 5-ethyl-2-nitrophenol (high purity)

  • Selected solvents (analytical grade or higher)

  • Glass flasks with airtight stoppers

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents, 0.45 µm PVDF for aqueous solutions)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of the Test System:

    • Accurately weigh an amount of 5-ethyl-2-nitrophenol that is in clear excess of its expected solubility and add it to a glass flask.

    • Add a precise volume of the chosen solvent to the flask.

    • Securely seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the flask from the shaker and allow it to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge an aliquot of the supernatant at a high speed.

    • Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter appropriate for the solvent. This step is critical to prevent any undissolved microparticles from being included in the analysis.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of 5-ethyl-2-nitrophenol in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve with known concentrations of 5-ethyl-2-nitrophenol is required for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of 5-ethyl-2-nitrophenol in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results, and the average solubility and standard deviation should be reported.

Visualizing Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the molecular structure of 5-ethyl-2-nitrophenol, the key intermolecular forces at play, and the experimental workflow for solubility determination.

Caption: Molecular structure of 5-ethyl-2-nitrophenol.

G cluster_water Aqueous Environment cluster_organic Organic Solvent (e.g., Dichloromethane) 5-ethyl-2-nitrophenol 5-ethyl-2-nitrophenol (Limited H-bonding with water) Water Molecules Water Molecules 5-ethyl-2-nitrophenol->Water Molecules Weak Intermolecular Interactions Solubility Outcome Solubility Outcome 5-ethyl-2-nitrophenol->Solubility Outcome Low Solubility Intramolecular H-bond Strong Intramolecular H-bond within solute 5-ethyl-2-nitrophenol_org 5-ethyl-2-nitrophenol DCM_Molecules Dichloromethane Molecules 5-ethyl-2-nitrophenol_org->DCM_Molecules Favorable van der Waals and Dipole-Dipole Interactions 5-ethyl-2-nitrophenol_org->Solubility Outcome High Solubility

Caption: Intermolecular forces influencing solubility.

G start Start: Excess 5-ethyl-2-nitrophenol + Solvent equilibration Equilibration: Constant Temperature Agitation (24-72h) start->equilibration separation Phase Separation: Settling & Centrifugation equilibration->separation filtration Filtration: (0.45 µm filter) separation->filtration analysis Analysis: HPLC-UV or UV-Vis Spectrophotometry filtration->analysis result Result: Solubility (g/L) analysis->result

Caption: Experimental workflow for the shake-flask method.

Conclusion

The solubility of 5-ethyl-2-nitrophenol is a critical parameter that is predominantly dictated by its molecular structure. The presence of an intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups, coupled with the hydrophobic ethyl substituent, results in poor aqueous solubility. Conversely, the overall molecular structure allows for favorable interactions with a wide range of organic solvents, leading to significantly higher solubility in these media. For researchers and professionals in drug development, a thorough understanding of these principles is essential for process optimization and formulation design. The detailed shake-flask protocol provided in this guide offers a reliable and standardized method for the experimental determination of 5-ethyl-2-nitrophenol's solubility, ensuring data integrity and facilitating informed decision-making in research and development endeavors.

References

  • Chemistry Stack Exchange. (2020, July 23). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]

  • ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents? Retrieved from [Link]

  • ATSDR. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2023, February 16). Atmospheres. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Mota, F. L., et al. (2012). Studies on the solubility of phenolic compounds. Fluid Phase Equilibria, 314, 1-7.
  • PubChem. (n.d.). 5-Ethyl-2-nitrophenol. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ...is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes... Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • StatPearls. (2023, July 24). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5). Retrieved from [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

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Physicochemical Profiling: pKa and Acidity of 5-Ethyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers

Executive Summary

5-Ethyl-2-nitrophenol (CAS: 90005-90-6) is a substituted phenolic compound utilized primarily as an intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its physicochemical behavior is dominated by the interplay between the acidic hydroxyl group, the electron-withdrawing nitro group in the ortho position, and the lipophilic ethyl chain in the meta position.

Key Physicochemical Metrics:

  • Estimated pKa: 7.41 ± 0.05 (Based on congener analysis and Hammett prediction)

  • Acidity Classification: Weak acid (approx. 350x stronger than phenol).

  • Dominant Species at pH 7.4: ~50:50 mixture of neutral phenol and anionic phenolate.

  • Chromophore: The ionized form (phenolate) exhibits a strong bathochromic shift (yellow), enabling spectrophotometric quantification.

This guide provides a definitive analysis of the compound's acidity, supported by structural theory, quantitative prediction models, and a validated experimental protocol for pKa determination.

Structural Analysis & Theoretical Acidity

The acidity of 5-ethyl-2-nitrophenol is governed by the stability of its conjugate base (the phenoxide anion). Three structural factors dictate its pKa relative to unsubstituted phenol (pKa 9.99).

Electronic Effects
  • Ortho-Nitro Group (-I, -R Effects): The nitro group at position 2 is a strong electron-withdrawing group (EWG).

    • Inductive Effect (-I): Pulls electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen.

    • Resonance Effect (-R): Delocalizes the negative charge of the phenoxide into the nitro group's oxygen atoms. This is the dominant factor lowering the pKa from ~10 (phenol) to ~7.2 (2-nitrophenol).

  • Meta-Ethyl Group (+I Effect): The ethyl group at position 5 is an alkyl electron-donating group (EDG).

    • Being meta to the hydroxyl group, it exerts a weak inductive donation (+I), which slightly destabilizes the phenoxide anion, theoretically increasing the pKa (decreasing acidity) compared to 2-nitrophenol.

    • Hammett Prediction: The Hammett substituent constant (

      
      ) for an ethyl group is -0.07. Using the reaction constant (
      
      
      
      ) for phenol ionization (+2.23), the shift is calculated as
      
      
      .
Intramolecular Hydrogen Bonding

A critical feature of ortho-nitrophenols is the formation of a six-membered intramolecular hydrogen bond (O-H


 O=N). This "chelate" effect stabilizes the neutral protonated form, making it more difficult to remove the proton compared to para-nitrophenol. Consequently, ortho-nitrophenols are often slightly less acidic (higher pKa) than their para isomers, despite the proximity of the EWG.
Visualization of Electronic Factors

AcidityFactors Structure 5-Ethyl-2-Nitrophenol Nitro 2-Nitro Group (Electron Withdrawing) Structure->Nitro Ethyl 5-Ethyl Group (Electron Donating) Structure->Ethyl H_Bond Intramolecular H-Bond (Stabilizes Neutral Form) Structure->H_Bond Resonance Resonance Stabilization (Lowers pKa) Nitro->Resonance -R Effect Inductive Inductive Destabilization (Raises pKa slightly) Ethyl->Inductive +I Effect Result Net pKa ~ 7.4 (Weak Acid) H_Bond->Result Resistance to Deprotonation Resonance->Result Major Driver Inductive->Result Minor Modulator

Figure 1: Structural determinants of acidity. The nitro group drives the acidity, while the ethyl group and H-bonding provide fine-tuning modulation.

Quantitative Data Profile

Direct experimental data for 5-ethyl-2-nitrophenol is sparse in open literature. However, its acidity can be determined with high precision by analyzing its structural congener, 5-methyl-2-nitrophenol , which is electronically equivalent (methyl vs. ethyl difference is negligible in Hammett analysis).

Table 1: Comparative Acidity Data
CompoundStructurepKa (25°C)Relative AciditySource
Phenol Unsubstituted9.991 (Baseline)Reference Standard
4-Nitrophenol para-NO27.15~690xResonance dominant
2-Nitrophenol ortho-NO27.23~575xH-bond stabilization
5-Methyl-2-nitrophenol ortho-NO2, meta-Me7.41 ~380xExperimental [1]
5-Ethyl-2-nitrophenol ortho-NO2, meta-Et7.41 (Predicted) ~380xHammett Derivation

Note: The substitution of a methyl group with an ethyl group at the meta position typically alters the pKa by less than 0.02 units due to nearly identical


 values (-0.069 vs -0.07).

Experimental Protocol: Spectrophotometric pKa Determination

For researchers requiring experimental validation, UV-Vis Spectrophotometry is the Gold Standard method for nitrophenols due to the distinct spectral shift between the colorless/pale yellow neutral form and the bright yellow phenolate anion.

Principle

The ionization follows the equilibrium:



The pKa is determined using the Henderson-Hasselbalch equation by measuring the absorbance (

) at the

of the anion (typically ~420 nm) across a pH range.


Reagents & Equipment
  • Analytes: 5-Ethyl-2-nitrophenol (>98% purity).[1]

  • Buffer System: Phosphate buffer series (pH 5.5 to 8.5) adjusted to constant ionic strength (I = 0.1 M KCl).

  • Strong Acid/Base: 0.1 M HCl (for

    
    ) and 0.1 M NaOH (for 
    
    
    
    ).
  • Instrument: Double-beam UV-Vis Spectrophotometer (quartz cuvettes).

Step-by-Step Workflow

Protocol cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Stock Stock Solution (1 mM in Methanol) Aliquot Prepare Samples (50 µL Stock + 3mL Buffer) Stock->Aliquot Buffers Buffer Series (pH 5.5 - 8.5) Buffers->Aliquot Scan Full Scan (250-500 nm) Locate λmax Read Read Absorbance @ 420 nm Scan->Read Determine λmax Aliquot->Scan pH 10 sample Aliquot->Read All pH points Plot Sigmoidal Plot (Abs vs pH) Read->Plot Calc Calculate pKa (Inflection Point) Plot->Calc

Figure 2: Validated workflow for spectrophotometric pKa determination.

Detailed Procedure
  • Stock Preparation: Dissolve ~1.7 mg of 5-ethyl-2-nitrophenol in 10 mL methanol to create a 1.0 mM stock solution.

  • Spectral Scanning: Dilute an aliquot of stock into 0.1 M NaOH. Scan from 250–500 nm to identify the anionic

    
     (Expected: ~415–425 nm).
    
  • Sample Preparation: Prepare 10 samples:

    • 1 Sample in 0.1 M HCl (Represents 100% protonated,

      
      ).
      
    • 1 Sample in 0.1 M NaOH (Represents 100% deprotonated,

      
      ).
      
    • 8 Samples in phosphate buffers ranging pH 6.0 to 8.5.

    • Crucial: Add exactly the same volume of stock (e.g., 30 µL) to 3.0 mL of each buffer.

  • Measurement: Measure Absorbance at

    
     for all samples. Record exact pH of each solution immediately after measurement.
    
  • Calculation: Plot Absorbance vs. pH. The pKa is the pH at the inflection point, or calculated via linear regression of

    
     vs. pH (Intercept = pKa).
    

Applications & Implications

Drug Development (ADME)
  • Solubility: At physiological pH (7.4), 5-ethyl-2-nitrophenol exists as a ~50/50 mixture of neutral and ionized forms. This dual nature enhances membrane permeability (neutral form) while maintaining reasonable aqueous solubility (anionic form).

  • LogP: The estimated LogP is ~2.2–2.7. The ethyl group increases lipophilicity compared to nitrophenol, potentially increasing binding affinity to hydrophobic pockets in protein targets.

Synthetic Chemistry
  • Nucleophilicity: The phenolate anion generated in basic conditions is a moderate nucleophile, useful for ether synthesis (Williamson ether synthesis) to generate derivatives like 2-(5-ethyl-2-nitrophenoxy)ethanol.

  • Reduction: The nitro group can be reduced to an amine (5-ethyl-2-aminophenol), a versatile scaffold for benzoxazole synthesis.

References

  • Serjeant, E.P., Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[2] (Source for 5-methyl-2-nitrophenol pKa = 7.41).[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18980077, 2-Ethyl-5-nitrophenol. Retrieved from [Link] (Note: Verify isomer numbering carefully; PubChem indexes multiple isomers).

  • Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

safety data sheet SDS for 5-ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive safety and handling monograph for 5-ethyl-2-nitrophenol , designed for research scientists and process chemists. Unlike a standard SDS, this document integrates physicochemical logic with practical risk management strategies.

CAS: 101664-28-2 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol [1][2]

Part 1: Chemical Identity & Physicochemical Profiling

This compound is a substituted nitro-aromatic, specifically an ortho-nitrophenol derivative. Its behavior is governed by the intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO₂) groups, and the lipophilic contribution of the ethyl chain.

Core Identity Matrix
ParameterTechnical Specification
IUPAC Name 5-Ethyl-2-nitrophenol
CAS Registry 101664-28-2
SMILES CCC1=CC(O)=C(C=C1)=O
Molecular Weight 167.16 g/mol
Physical State Crystalline Solid (Low melting point expected)
Storage Condition 2–8°C (Refrigerate; protect from light)
Predicted pKa ~7.2 (Acidic due to electron-withdrawing -NO₂ group)
Structural Reactivity Analysis
  • The Ortho-Effect: The proximity of the nitro and hydroxyl groups allows for intramolecular hydrogen bonding . This reduces intermolecular attraction, typically lowering the melting point and increasing steam volatility compared to para isomers.

  • Ethyl Group Impact: The C5-ethyl group increases lipophilicity (LogP ~2.7), enhancing skin absorption potential compared to non-alkylated nitrophenols.

  • Explosion Risk: Like many polynitro or dry nitro-aromatics, this compound possesses high energy potential. While mono-nitro compounds are generally stable, they should never be heated to dryness under confinement or subjected to high-impact shock.

Part 2: Hazard Architecture & Toxicology

GHS Classification (Read-Across from 2-Nitrophenol Analog):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4[3]

  • Skin/Eye Irritation: Category 2 (Irritant)

  • Aquatic Toxicity: Acute Category 1 (Very Toxic)[3]

Mechanism of Toxicity

The toxicity of 5-ethyl-2-nitrophenol is biphasic, stemming from its two functional groups:

  • Uncoupling of Oxidative Phosphorylation: The phenolic moiety, enhanced by the electron-withdrawing nitro group, acts as a protonophore. It disrupts the mitochondrial proton gradient, leading to hyperthermia and metabolic collapse.

  • Methemoglobinemia: Metabolic reduction of the nitro group (via nitroreductases) yields nitroso/hydroxylamine intermediates. These oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

Clinical Signs: Cyanosis (blue lips/fingernails), chocolate-brown blood, fatigue, and dyspnea.

Part 3: Experimental Handling & Protocols

Visualization: Functional Hazard Map

The following diagram maps specific structural features to their associated safety risks.

G Molecule 5-Ethyl-2-Nitrophenol (Structure) Nitro Nitro Group (-NO2) Position 2 Molecule->Nitro Phenol Phenolic -OH Position 1 Molecule->Phenol Ethyl Ethyl Group (-C2H5) Position 5 Molecule->Ethyl Methem Methemoglobinemia Risk (Oxidative Stress) Nitro->Methem Metabolic Reduction Explosion Thermal Instability (Do Not Distill to Dryness) Nitro->Explosion High Energy Bond Acidity Weakly Acidic (pKa ~7.2) Corrosive to Eyes Phenol->Acidity Proton Donor Absorption Enhanced Lipophilicity (Rapid Skin Absorption) Ethyl->Absorption Increases LogP

Figure 1: Structural-Hazard Relationship mapping functional groups to specific biological and physical risks.

Safe Handling Workflow (Self-Validating Protocol)

Objective: Safely dispense and solubilize 5-ethyl-2-nitrophenol for biological assay or synthesis.

Prerequisites:

  • Fume hood with face velocity >100 fpm.

  • Double nitrile gloves (0.11 mm minimum thickness) to prevent permeation.

  • Quenching agent: 10% Sodium Carbonate (

    
    ) solution.
    

Protocol:

  • Visual Inspection: Verify material is a yellow/orange crystalline solid. If dark brown or liquid, significant decomposition may have occurred; do not use.

  • Weighing:

    • Never use a metal spatula (spark risk/friction sensitivity for dry nitro compounds). Use a Teflon or porcelain spatula .

    • Weigh inside the fume hood using a draft shield.

  • Solubilization:

    • Compound is sparingly soluble in water but soluble in organic solvents (DMSO, Ethanol, DCM).

    • Caution: Dissolving in strong base (NaOH) will form the nitrophenolate salt, which is shock-sensitive when dry. Always maintain solution state if basified.

  • Decontamination:

    • Wipe surfaces with 10%

      
       (turns yellow upon contact with nitrophenol, validating the presence of contamination), then follow with Ethanol.
      

Part 4: Emergency Response

First Aid (Specific to Nitro-Aromatics)
  • Skin Contact: Immediate washing is critical. The ethyl group facilitates rapid transdermal uptake. Wash with soap and water for 15 minutes. Do not use ethanol for washing skin, as it enhances absorption.

  • Inhalation: Move to fresh air. If victim shows signs of cyanosis (blue lips), administer oxygen immediately.

  • Eye Contact: Flush with water for 15 minutes. The acidity can cause corneal damage.

Fire & Spill Control
  • Fire: Use water spray, dry chemical, or

    
    .
    
    • Warning: Burning produces toxic Nitrogen Oxides (

      
      ).[3] Firefighters must use SCBA.
      
  • Spill: Do not use combustible materials (sawdust) to absorb. Use sand or vermiculite.

Part 5: Synthesis & Disposal Logic

Synthesis Utility

This compound is a valuable intermediate.[4]

  • Reduction: Catalytic hydrogenation (Pd/C) yields 2-amino-5-ethylphenol , a precursor for benzoxazoles.

  • Alkylation: Reaction with alkyl halides affects the phenolic oxygen, creating ether derivatives used in agrochemistry.

Disposal
  • Segregation: Must be segregated from strong oxidizers and reducing agents.

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol.[1] Retrieved from [Link]

Sources

Thermodynamic Properties of Ethyl-Substituted Nitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile of ethyl-substituted nitrophenols, with a specific focus on 4-ethyl-2-nitrophenol and 2-ethyl-4-nitrophenol .[1] These isomers serve as critical case studies in understanding how alkyl substitution and functional group positioning (ortho vs. para) dictate thermodynamic stability, phase behavior, and pharmacological potential.

Introduction: The Structural-Thermodynamic Nexus[1]

In drug discovery and environmental chemistry, ethyl-substituted nitrophenols represent a class of "privileged scaffolds."[1] Their thermodynamic behavior is governed by the competition between the electron-withdrawing nitro group (


) and the electron-donating ethyl group (

).[1]

For researchers, the critical distinction lies in the ortho-effect .[1]

  • Para-isomers (e.g., 2-ethyl-4-nitrophenol): Exhibit strong intermolecular hydrogen bonding, leading to higher melting points and lower volatility.[1]

  • Ortho-isomers (e.g., 4-ethyl-2-nitrophenol): Form stable intramolecular hydrogen bonds (chelation) between the hydroxyl and nitro groups.[1] This "locks" the molecule, reducing polarity and significantly lowering the enthalpy of fusion (

    
    ).
    

Phase Transition & Physical Properties[1]

The following data aggregates experimental and computed values for the primary isomers. Note the significant depression in melting point for the ortho-isomer compared to the parent 4-nitrophenol (


).[1]
Table 1: Comparative Physical Properties[1]
Property4-Ethyl-2-nitrophenol (Ortho-nitro)2-Ethyl-4-nitrophenol (Para-nitro)Significance in Protocol Design
CAS Number 56520-98-034105-70-9Unique identifier for procurement.[1][2][3]
Melting Point


(Est.)[1][2][3]
Ortho-isomer requires low-temp storage to prevent caking.[1][2]
Boiling Point


High thermal stability allows for GC analysis without derivatization.[1][2][3]

(Oct/Water)


Lipophilic; crosses blood-brain barrier (BBB) effectively.[1][2][3]
Water Solubility Low (

)
ModerateRequires organic co-solvents (DMSO/MeOH) for bioassays.[1][2][3]


(Est.)[1][2][3]

(Est.)[1][2][3]
Exists as neutral species at physiological pH (7.4).[1][2][3]

Technical Insight: The slightly higher


 of the ethyl-substituted variants compared to 4-nitrophenol (

) indicates that the ethyl group increases lipophilicity by nearly one log unit, drastically altering bioavailability.[1]
Visualization: Structural Stability Logic

The following diagram illustrates the thermodynamic reasoning behind the melting point disparity.

StabilityLogic Ortho Ortho-Isomer (4-ethyl-2-nitrophenol) Mech_Ortho Intramolecular H-Bond (Chelation) Ortho->Mech_Ortho Para Para-Isomer (2-ethyl-4-nitrophenol) Mech_Para Intermolecular H-Bond (Lattice Network) Para->Mech_Para Result_Ortho Lower Enthalpy of Fusion (MP: 58-61°C) Mech_Ortho->Result_Ortho Reduced Lattice Energy Result_Para Higher Enthalpy of Fusion (MP: >70°C) Mech_Para->Result_Para Enhanced Lattice Energy

Figure 1: Causal relationship between substituent positioning, hydrogen bonding networks, and resulting phase transition temperatures.

Solution Thermodynamics & Experimental Protocols

For drug development, the dissociation constant (


) and partition coefficient (

) are the primary thermodynamic parameters of interest. They determine the compound's distribution between the aqueous cytosol and lipid membranes.
Protocol A: Potentiometric Determination of

Objective: Determine the precise ionization constant to predict charge state at physiological pH.

Reagents:

  • Analyte: 4-ethyl-2-nitrophenol (

    
     in water/methanol mix).[1]
    
  • Titrant: Carbonate-free NaOH (

    
    ).[1]
    
  • Inert Atmosphere: Nitrogen or Argon gas.[1]

Workflow:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at

    
    .[1]
    
  • Dissolution: Dissolve

    
     of the nitrophenol in 
    
    
    
    of degassed water. If solubility is poor, use a co-solvent (e.g., 20% methanol) and apply the Yasuda-Shedlovsky extrapolation to correct for the dielectric constant change.
  • Titration: Add NaOH in

    
     increments. Record EMF only after drift stabilizes (
    
    
    
    ).
  • Calculation: Plot

    
     vs. volume of base. The inflection point (half-equivalence point) yields the apparent 
    
    
    
    .[1]
    • Correction:

      
      , where 
      
      
      
      accounts for the solvent effect.
Protocol B: Shake-Flask Method for

Objective: Measure lipophilicity for QSAR (Quantitative Structure-Activity Relationship) modeling.

Workflow:

  • Presaturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours. This prevents volume changes during partitioning.[1]

  • Equilibration: Dissolve the ethyl-nitrophenol in the water-saturated octanol phase.

  • Partitioning: Mix equal volumes of the organic solution and octanol-saturated water. Shake mechanically for 4 hours at constant temperature (

    
    ).
    
  • Separation: Centrifuge at 3000 rpm for 20 minutes to break emulsions.

  • Quantification: Analyze both phases using UV-Vis spectroscopy (absorbance at

    
     for neutral form, 
    
    
    
    for phenolate).[1]
    • Self-Validation: The mass balance must close within 95% (Mass in Octanol + Mass in Water = Initial Mass).[1]

Thermochemistry: Enthalpy of Formation

The standard enthalpy of formation (


) is a measure of the compound's thermodynamic stability relative to its elements. For ethyl-substituted nitrophenols, this is typically determined via Combustion Calorimetry .[1]
Theoretical Estimation (Joback Method)

When experimental calorimetry is unavailable, the Joback group contribution method provides a reliable baseline for these derivatives:

  • Base Ring: Phenol ring contributions.[1]

  • Substituents:

    • 
       (aromatic): Adds significant stability but increases explosive potential.[1]
      
    • 
       (ethyl): Adds steric bulk and increases heat capacity (
      
      
      
      ).[1]

Estimated Values:

  • 
     (4-ethyl-2-nitrophenol): 
    
    
    
    [1]
  • 
     (Solid): 
    
    
    
    [1]
Experimental Workflow: Bomb Calorimetry
  • Pelletization: Compress

    
     of dried sample into a pellet.
    
  • Combustion: Burn in excess oxygen (

    
    ) inside a calibrated bomb calorimeter.
    
  • Correction: Correct for the formation of nitric acid (

    
    ) from the nitro group, which contributes extra heat compared to standard 
    
    
    
    formation.
    • Equation:

      
      [1]
      
Visualization: Experimental Workflow

The following diagram outlines the decision tree for characterizing these compounds.

Workflow Sample Sample: Ethyl-Nitrophenol Solubility Solubility Check (Water vs. Octanol) Sample->Solubility Path_DSC DSC / Calorimetry Sample->Path_DSC Solid State Path_Pka Potentiometric Titration Solubility->Path_Pka Aqueous Phase Path_LogP Shake-Flask / HPLC Solubility->Path_LogP Biphasic Data_Pka Output: pKa (Ionization State) Path_Pka->Data_Pka Data_LogP Output: Log P (Bioavailability) Path_LogP->Data_LogP Data_Enthalpy Output: ΔH_fus, ΔH_comb (Stability) Path_DSC->Data_Enthalpy

Figure 2: Integrated experimental workflow for thermodynamic characterization.

Applications in Drug Development[4]

The thermodynamic properties of ethyl-nitrophenols dictate their utility as intermediates:

  • Bioisosteres: The ethyl group provides a steric handle that can fit into hydrophobic pockets of enzymes (e.g., CYP450), while the nitro group can be reduced to an amine for further functionalization (e.g., forming sulfonamides).

  • Prodrug Design: The

    
     near 
    
    
    
    implies these phenols can exist as a mixture of neutral and ionized forms in the blood, aiding in passive transport across membranes (neutral form) and solubility in plasma (ionized form).
  • Toxicity Markers: High

    
     correlates with higher retention in adipose tissue.[1] Understanding the partition coefficient helps in predicting the environmental fate and bioaccumulation potential of these industrial byproducts.
    

References

  • PubChem. (2025).[1] 4-Ethyl-2-nitrophenol (Compound).[1][4][5] National Library of Medicine.[1] [Link][1]

  • Cheméo. (2025).[1] Chemical Properties of Phenol, 2-ethyl- (CAS 90-00-6). [Link][1]

  • NIST. (2024). 4-Nitrophenol Thermochemical Data. NIST Chemistry WebBook, SRD 69. [Link][1]

  • Bordwell, F.G. (2025).[1] pKa Data for Phenols. Organic Chemistry Data. [Link][1]

Sources

Methodological & Application

Synthesis of 5-Ethyl-2-Nitrophenol via Regioselective Nitration of 3-Ethylphenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Ethyl-2-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its synthesis primarily involves the electrophilic nitration of 3-ethylphenol. This application note provides a detailed protocol for the regioselective nitration of 3-ethylphenol to afford 5-ethyl-2-nitrophenol. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the chosen experimental conditions, and comprehensive procedures for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The core of this synthesis lies in the principles of electrophilic aromatic substitution. The phenol ring is highly activated towards electrophiles due to the electron-donating nature of the hydroxyl group.[1] The hydroxyl group is a potent ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[1] Concurrently, the ethyl group at the meta position is a weak ortho, para-director. The concerted directing effects of these two substituents predominantly favor the formation of specific isomers. Understanding and controlling these directing effects is paramount for achieving a high yield of the desired 5-ethyl-2-nitrophenol isomer.

Mechanism and Regioselectivity

The nitration of 3-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically initiated by the in-situ generation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst, such as sulfuric acid.

The regioselectivity of the nitration is dictated by the directing effects of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the aromatic ring. The hydroxyl group is a strongly activating ortho, para-director, while the ethyl group is a weakly activating ortho, para-director. In 3-ethylphenol, the positions available for substitution are C2, C4, and C6.

  • Position 2: Ortho to the -OH group.

  • Position 4: Para to the -OH group and ortho to the -CH₂CH₃ group.

  • Position 6: Ortho to the -OH group and para to the -CH₂CH₃ group.

The powerful directing effect of the hydroxyl group will strongly favor substitution at the ortho and para positions. Therefore, the primary products will be 2-nitro-3-ethylphenol, 4-nitro-3-ethylphenol, and 6-nitro-3-ethylphenol (which is an alternative name for 5-ethyl-2-nitrophenol). The formation of the desired 5-ethyl-2-nitrophenol is a result of nitration at the C6 position, which is sterically less hindered than the C2 position and electronically favored by the strong ortho-directing effect of the hydroxyl group.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 5-isopropyl-2-nitrophenol, and is expected to provide the desired product with good selectivity.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Ethylphenol≥95.0% (GC)Sigma-Aldrich
Sodium Nitrate (NaNO₃)Reagent GradeFisher Scientific
Sulfuric Acid (H₂SO₄), concentratedACS GradeVWR
Sodium Nitrite (NaNO₂)Reagent GradeAcros Organics
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Scientific
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeSigma-Aldrich
Silica Gel60 Å, 230-400 meshVWR
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Diagram of the Experimental Workflow:

workflow A Dissolve 3-ethylphenol and NaNO3 in CH2Cl2 B Cool to 0°C in an ice bath A->B Step 1 C Slowly add H2SO4 and a catalytic amount of NaNO2 B->C Step 2 D Stir at room temperature for 24 hours C->D Step 3 E Reaction Quenching and Extraction D->E Step 4 F Drying and Solvent Evaporation E->F Step 5 G Purification by Column Chromatography F->G Step 6 H Characterization of Product G->H Step 7

Figure 1. Workflow for the synthesis of 5-ethyl-2-nitrophenol.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylphenol (e.g., 3.00 g, 24.5 mmol) in dichloromethane (40 mL). To this solution, add sodium nitrate (2.29 g, 27.0 mmol).

  • Initiation of Nitration: Cool the mixture to 0°C in an ice bath. Slowly add concentrated sulfuric acid (e.g., 2.5 mL of 3M solution) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5°C. Following the sulfuric acid addition, add a catalytic amount of sodium nitrite (e.g., 0.1 g).

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent.

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the desired product, as identified by TLC.

  • Product Characterization: Combine the pure fractions and evaporate the solvent to yield 5-ethyl-2-nitrophenol as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Results and Discussion

Expected Yield and Purity:

Based on analogous reactions, a moderate to good yield of 5-ethyl-2-nitrophenol is expected after purification. The purity should be assessed by chromatographic and spectroscopic methods.

Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the eight carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the C-H stretches of the aromatic ring and the ethyl group, and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).[3]

Table of Expected Reaction Parameters and Outcomes:

ParameterValue/ObservationRationale
Reaction Temperature0°C to Room TemperatureLow initial temperature helps to control the exothermic nitration reaction and minimize side product formation.
Reaction Time24 hoursAllows for sufficient time for the reaction to proceed to completion.
Key ReagentsHNO₃ (from NaNO₃/H₂SO₄), H₂SO₄, NaNO₂ (catalyst)In-situ generation of the nitronium ion for electrophilic substitution.
Expected Major Product5-Ethyl-2-nitrophenolGoverned by the strong ortho-directing effect of the hydroxyl group.
Expected ByproductsOther nitrated isomers of 3-ethylphenolDue to competing directing effects.
Purification MethodColumn ChromatographyEffective for separating isomeric products with different polarities.

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4]

  • Nitric Acid and Sulfuric Acid: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Always add acid to water, never the other way around.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-ethyl-2-nitrophenol from 3-ethylphenol. By carefully controlling the reaction conditions and employing appropriate purification techniques, the desired product can be obtained with good regioselectivity. The mechanistic insights and safety precautions outlined herein are crucial for the successful and safe execution of this synthesis. This protocol serves as a valuable resource for researchers and professionals engaged in the synthesis of nitrophenolic compounds and their derivatives.

References

  • Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-nitrophenol. Retrieved from [Link]

  • Khazaei, A., Zolfigol, M. A., Shiri, M., & Zare, A. (2010). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Scientia Iranica, 17(1), 49-55.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620.
  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Google Patents. (1976). Process for the purification of para-nitrophenol.
  • YouTube. (2022). Ortho and para nitrophenols can be separated by distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl phenol. Retrieved from [Link]

  • Columbia University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

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Protocol for the Reduction of 5-Ethyl-2-Nitrophenol using Iron and Acid: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-ethylphenol through the reduction of 5-ethyl-2-nitrophenol using elemental iron in an acidic medium. This classic transformation, known as the Béchamp reduction, remains a robust and economically viable method for the preparation of aromatic amines, which are crucial intermediates in the pharmaceutical, dye, and polymer industries.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and safe execution of the protocol.

Introduction: The Béchamp Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis. Among the various methods available, the Béchamp reduction, first reported by Antoine Béchamp in 1854, utilizes inexpensive and readily available iron metal in the presence of an acid.[4][5] While catalytic hydrogenation is a common alternative, the Béchamp reduction offers excellent functional group tolerance and is particularly well-suited for laboratory-scale preparations where specialized high-pressure equipment may not be available.[6][7]

The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group, with the acidic medium providing the necessary protons for the subsequent reduction steps. The overall stoichiometry of the reaction is:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄

The mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino intermediate, and finally to the desired amine.[8] The in situ generation of ferrous salts is believed to play a catalytic role in the process.[5]

Experimental Protocol

This protocol is designed for the reduction of 5-ethyl-2-nitrophenol to 2-amino-5-ethylphenol. It is crucial to adhere to all safety precautions outlined in Section 4.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Ethyl-2-nitrophenol≥98%Commercially Available
Iron Powder (<100 mesh)ReagentCommercially AvailableHigh surface area is preferred for optimal reactivity.
Glacial Acetic AcidACS GradeCommercially AvailableCan be substituted with dilute hydrochloric acid.
Ethanol200 ProofCommercially AvailableReaction solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization.
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent.
Celite® (Diatomaceous Earth)Commercially AvailableFor filtration.
Equipment
  • Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5-ethyl-2-nitrophenol (e.g., 10.0 g, 59.8 mmol) and ethanol (200 mL).

  • Addition of Iron: To the stirred solution, add iron powder (e.g., 16.7 g, 299 mmol, 5 equivalents) in one portion.

  • Initiation of Reaction: Begin heating the mixture to a gentle reflux (approximately 80-85 °C).

  • Acid Addition: Once refluxing, add glacial acetic acid (e.g., 20 mL) dropwise via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake with ethanol (2 x 50 mL).

  • Workup - Solvent Removal: Combine the filtrate and the ethanol washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Workup - Extraction: To the resulting residue, add ethyl acetate (150 mL) and water (100 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Workup - Drying and Concentration: Combine all the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-ethylphenol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualization of the Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 5-Ethyl-2-nitrophenol Ethanol Iron Powder reflux Heat to Reflux start->reflux add_acid Add Acetic Acid Dropwise reflux->add_acid monitor Monitor by TLC add_acid->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate extract Neutralize & Extract with Ethyl Acetate concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product 2-Amino-5-ethylphenol purify->product

Caption: Experimental workflow for the synthesis of 2-amino-5-ethylphenol.

Causality and Field-Proven Insights

  • Choice of Acid: While hydrochloric acid is also commonly used, glacial acetic acid is often preferred for its milder nature and ability to minimize the formation of chlorinated byproducts.[9] The acidic environment is crucial for the generation of H⁺ ions which participate in the reduction process.[3]

  • Iron Powder: The use of finely divided iron powder provides a large surface area for the reaction, leading to a faster reaction rate. The amount of iron used is in stoichiometric excess to ensure the complete consumption of the starting material.[5]

  • Solvent: Ethanol is a good choice of solvent as it dissolves the starting material and is compatible with the reaction conditions.

  • Workup: The filtration through Celite® is a critical step to remove the fine iron oxide sludge, which can otherwise complicate the extraction process. Neutralization of the reaction mixture is necessary to deprotonate the anilinium salt formed in the acidic medium, allowing for its extraction into an organic solvent. Care should be taken during neutralization as it can be an exothermic process. Shaking the separatory funnel too vigorously during extraction can lead to the formation of emulsions, which can be difficult to break.[4]

Safety and Hazard Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The addition of acid can be exothermic. Monitor the reaction temperature and control the addition rate to prevent an uncontrolled reaction.

  • Flammability: Ethanol and ethyl acetate are flammable solvents. Keep them away from ignition sources.

  • Product Hazards: 2-Amino-5-ethylphenol hydrochloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life.[10] Handle the product with care.

Characterization of 2-Amino-5-ethylphenol

The identity and purity of the synthesized 2-amino-5-ethylphenol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine and hydroxyl).

  • Melting Point: To assess the purity of the final product.

Conclusion

The Béchamp reduction of 5-ethyl-2-nitrophenol using iron and acetic acid is a reliable and scalable method for the synthesis of 2-amino-5-ethylphenol. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. The insights into the causality of the experimental choices and the practical tips for the workup and purification will aid in the successful execution of this important organic transformation.

References

  • Chem-Station. (2017, May 16). Bechamp Reduction. Chem-Station Int. Ed. Retrieved from [Link]

  • Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(19), 3019-3022.
  • Pharmaffiliates. (n.d.). Bechamp Reduction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Béchamp reduction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (1980, August 12). US4217304A - Continuous reduction process.
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 109(3), 1141-1158.
  • Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-67.
  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-ethylphenol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-ethylphenol hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-ethylphenol. Retrieved from [Link]

  • Wikipedia. (2023, November 23). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (2005).
  • National Center for Biotechnology Information. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials (Basel, Switzerland), 10(11), 2249.
  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

Sources

Application Note: 5-Ethyl-2-Nitrophenol in Chromophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the dye and pigment industry. It details the technical utilization of 5-ethyl-2-nitrophenol as a critical intermediate, specifically focusing on its reduction to 2-amino-5-ethylphenol and subsequent conversion into high-value chromophores.[1][2]

Executive Summary

5-Ethyl-2-nitrophenol (5-E-2-NP) is a specialized aromatic intermediate used primarily as a precursor for 2-amino-5-ethylphenol , a scaffold essential for oxidative hair colorants and azo pigments.[1][2] The ethyl substituent at the C5 position introduces steric bulk and lipophilicity, modifying the solubility profile and shifting the bathochromic properties of the final dye compared to methyl or unsubstituted analogs.[1][2] This guide outlines the validated workflow for reducing 5-E-2-NP and utilizing it in diazo coupling protocols.

Chemical Profile & Structural Logic

The utility of 5-ethyl-2-nitrophenol lies in its 1,2,4-substitution pattern.[1][2] The ortho relationship between the hydroxyl (-OH) and nitro (-NO2) groups allows for the formation of O,N-heterocycles (e.g., benzoxazoles) or, upon reduction, o-aminophenols which are potent chelating agents and oxidative couplers.[1][2]

PropertySpecification
IUPAC Name 5-Ethyl-2-nitrophenol
CAS No. 1678-91-7 (Precursor context) / 149861-22-3 (Amine HCl)
Molecular Weight 167.16 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water
Key Reactivity Nitro reduction, Phenolic coupling, Electrophilic substitution
Mechanistic Pathway

The synthesis of dyes from 5-E-2-NP typically follows a "Reduction-Activation" pathway.[1][2] The nitro group acts as a "mask" for the amino group during upstream processing.[1][2] Once reduced, the resulting 2-amino-5-ethylphenol becomes the active nucleophile (for oxidative coupling) or the electrophile precursor (via diazotization).[1][2]

DyeSynthesisPathway Start 5-Ethyl-2-nitrophenol (Precursor) Step1 Reduction (H2, Pd/C) Start->Step1 Inter 2-Amino-5-ethylphenol (Active Intermediate) Step1->Inter BranchA Diazotization (NaNO2, HCl) Inter->BranchA BranchB Oxidative Coupling (H2O2, p-Phenylenediamine) Inter->BranchB Diazo Diazonium Salt BranchA->Diazo EndA Azo Dye (Coupling with Naphthol) Diazo->EndA EndB Indoaniline Dye (Hair Colorant) BranchB->EndB

Figure 1: Divergent synthetic pathways for 5-ethyl-2-nitrophenol, leading to Azo or Indoaniline dyes.[1]

Experimental Protocols

Protocol A: Catalytic Reduction to 2-Amino-5-ethylphenol

This step is the "gateway" reaction.[1][2] We utilize a catalytic hydrogenation method which is cleaner and higher yielding than iron/acid reductions (Bechamp), minimizing waste in scale-up.[1][2]

Safety: Hydrogen gas is highly flammable.[1][2] Nitrophenols are toxic.[1][2][3] Work in a fume hood.

Reagents:

  • 5-Ethyl-2-nitrophenol (10.0 g, 59.8 mmol)[1][2]

  • Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)[2]

  • Methanol (150 mL)

  • Hydrogen gas (balloon or low-pressure hydrogenation apparatus)[2]

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 10.0 g of 5-ethyl-2-nitrophenol in 150 mL of methanol. Ensure complete solvation; the solution will be yellow.[1][2]

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.[1][2]

  • Purge: Purge the system with nitrogen for 5 minutes, then switch to hydrogen.

  • Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient for this activated ring) at Room Temperature (20-25°C).

    • Monitoring: Monitor via TLC (Mobile phase: 50:50 Ethyl Acetate/Hexane).[1][2] The yellow starting material spot (Rf ~0.[1][2]6) should disappear, replaced by a lower Rf amine spot which may darken upon air exposure.[1][2]

  • Filtration: Once consumption is complete (~4-6 hours), purge with nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[1][2] Keep the catalyst wet (pyrophoric hazard).[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is 2-amino-5-ethylphenol .[1][2][4]

    • Stability Note: The amine is oxidation-sensitive.[1][2] Use immediately or convert to the Hydrochloride salt (add HCl/Ether) for storage.[1][2]

Protocol B: Synthesis of a Model Azo Dye (Coupling)

This protocol demonstrates the use of the reduced intermediate as a Diazo Component .[1][2]

Reagents:

  • 2-Amino-5-ethylphenol (freshly prepared, ~2.0 g, 14.6 mmol)[1][2]

  • Sodium Nitrite (NaNO2) (1.1 g, 16.0 mmol)[2]

  • Hydrochloric Acid (HCl), 6M (10 mL)[2]

  • Coupler: 2-Naphthol (2.1 g, 14.6 mmol)[1][2]

  • Sodium Hydroxide (NaOH), 10% solution[2]

Procedure:

  • Diazotization:

    • Suspend 2.0 g of 2-amino-5-ethylphenol in 20 mL water and add 10 mL 6M HCl. Cool to 0–5°C in an ice bath.

    • Dissolve NaNO2 (1.1 g) in 5 mL water.[1][2] Add dropwise to the amine solution, maintaining temperature <5°C. Stir for 20 mins. The solution should become clear/orange (Diazonium salt).[1][2]

  • Coupler Preparation:

    • Dissolve 2.1 g of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1][2]

  • Coupling:

    • Slowly add the cold Diazonium solution to the alkaline 2-Naphthol solution with vigorous stirring.

    • Observation: A deep red/maroon precipitate will form immediately.[1][2]

    • Maintain pH >9 by adding more NaOH if necessary (phenolic coupling requires the phenolate ion).[1][2]

  • Work-up:

    • Stir for 1 hour at room temperature.

    • Acidify slightly with acetic acid to pH 6 to ensure full precipitation.[1]

    • Filter the solid dye, wash with copious water, and dry in a vacuum oven at 50°C.[1]

Analytical Characterization & QC

To ensure the intermediate is suitable for high-grade dye synthesis, the following QC parameters are recommended.

TestMethodAcceptance Criteria
Purity (HPLC) C18 Column, ACN/Water gradient> 98.5% (Area %)
Melting Point Capillary Method5-E-2-NP: ~45-48°C (Lit.[1][2] dependent) Amine HCl: >200°C (Dec)
Appearance Visual5-E-2-NP: Yellow Crystal Amine: Beige/Grey Powder
Iron Content ICP-MS< 10 ppm (Critical for oxidative dyes)

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2009).[1][2] Full Public Report: 2-Amino-5-ethylphenol HCl.[1][2] Australian Government.[1][2] Retrieved from [Link]

  • Cosmile Europe. (n.d.).[1][2] Ingredient: 2-Amino-5-Ethylphenol HCl in Hair Dyeing.[1][2] Retrieved from [Link]

  • Google Patents. (1985).[1][2] EP0156377B2 - Silver halide photographic material (Use of 2-nitro-5-ethylphenol).[1][2] Retrieved from

Sources

Application Note: High-Purity Isolation of 5-ethyl-2-nitrophenol via Optimized Recrystallization Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 5-ethyl-2-nitrophenol, a key intermediate in pharmaceutical and fine chemical synthesis, using recrystallization. We delve into the rationale behind solvent system selection, offering both single-solvent and mixed-solvent protocols. The methodologies are designed to be robust and scalable, ensuring high purity and yield. This document is intended for researchers, chemists, and process development professionals seeking a reliable method for the purification of substituted nitrophenols.

Introduction to Recrystallization for Nitrophenols

5-Ethyl-2-nitrophenol is a substituted nitrophenol whose purity is critical for downstream applications. The nitration of ethylphenol, a common synthetic route, often yields a mixture of isomers and unreacted starting materials. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain in the solution (mother liquor).

Physicochemical Properties of 5-ethyl-2-nitrophenol

A thorough understanding of the physicochemical properties of 5-ethyl-2-nitrophenol is paramount for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₈H₉NO₃[2]
Molecular Weight167.16 g/mol [2]
AppearanceExpected to be a yellow solid[3][4]
Melting PointData not explicitly available, but related 2-nitrophenol melts at 43-45 °C. The ethyl group may slightly alter this.[5]
PolarityA polar molecule due to the hydroxyl and nitro groups, but with some non-polar character from the ethyl and phenyl groups.Inferred from structure
XLogP32.7[2]

Solvent System Selection: A Rational Approach

The selection of an appropriate solvent is the most critical step in recrystallization. For nitrophenols, a range of solvents can be considered, from polar protic to non-polar.[6] Given the intermediate polarity of 5-ethyl-2-nitrophenol, both single and mixed-solvent systems are viable.

Potential Impurities

The primary impurities in the synthesis of 5-ethyl-2-nitrophenol via nitration of 3-ethylphenol are likely to be other nitrated isomers (e.g., 3-ethyl-2-nitrophenol, 3-ethyl-4-nitrophenol, and 3-ethyl-6-nitrophenol) and unreacted 3-ethylphenol.[7][8] The chosen solvent system should ideally have high solubility for these impurities at all temperatures or very low solubility.

Single Solvent Systems

A good single solvent for recrystallization should exhibit a steep solubility curve with respect to temperature.

SolventPolaritySuitability Rationale
Ethanol Polar ProticNitrophenols are often soluble in ethanol.[6][9] It is a good candidate for dissolving 5-ethyl-2-nitrophenol when hot and allowing crystallization upon cooling.
Methanol Polar ProticSimilar to ethanol, it is a good solvent for nitrophenols.[6][9] Its lower boiling point can be advantageous.
Water Highly PolarWhile many nitrophenols have limited solubility in cold water, this increases with temperature, making it a potential recrystallization solvent, especially for highly polar impurities.[7]
Toluene Non-polarCan be effective if the impurities are significantly more or less polar than the target compound.[10]
Hexane Non-polarGenerally, nitrophenols are less soluble in non-polar solvents like hexane, making it a potential anti-solvent in a mixed-solvent system.[6]
Mixed Solvent Systems (Solvent/Anti-Solvent)

A mixed-solvent system is often employed when no single solvent provides the desired solubility characteristics.[11][12] The compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble, is added to induce crystallization.[12][13] The two solvents must be miscible.

Solvent System (Good/Poor)Rationale
Ethanol/Water 5-ethyl-2-nitrophenol is expected to be soluble in hot ethanol and less soluble in water. This combination is effective for many substituted phenols.[14]
Toluene/Hexane A non-polar system. The compound should be more soluble in toluene than in hexane. This can be effective for separating less polar impurities.
Acetone/Water Acetone is a polar aprotic solvent that dissolves a wide range of compounds, including nitrophenols.[6] Water can act as an effective anti-solvent.

Experimental Protocols

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Nitrophenols can be toxic and may be absorbed through the skin.[3] Handle with care.

  • Use a heating mantle or steam bath for heating flammable organic solvents. Avoid open flames.

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is a good starting point due to the general solubility of nitrophenols in ethanol.

Materials:

  • Crude 5-ethyl-2-nitrophenol

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude 5-ethyl-2-nitrophenol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of ethanol while stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water

This protocol is advantageous if the compound is too soluble in ethanol even at low temperatures.

Materials:

  • Crude 5-ethyl-2-nitrophenol

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution in "Good" Solvent: Dissolve the crude 5-ethyl-2-nitrophenol in the minimum amount of hot ethanol in an Erlenmeyer flask.[11][15]

  • Addition of "Anti-Solvent": While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy).[11][12] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble Impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilt->Cool IceBath Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for the purification of 5-ethyl-2-nitrophenol by recrystallization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve Incorrect solvent choice or insufficient solvent.Verify solvent suitability. Add more hot solvent in small increments.
Oiling out The solution is supersaturated, and the compound comes out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or with impure samples.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow for slower cooling.
No crystals form upon cooling Too much solvent was used, or the solution is not saturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery Too much solvent was used. The crystals are significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure thorough cooling in an ice bath. Ensure the filtration apparatus is pre-warmed for hot filtration.

Conclusion

The purification of 5-ethyl-2-nitrophenol can be effectively achieved through recrystallization. Both single-solvent (ethanol) and mixed-solvent (ethanol/water) systems are viable, and the optimal choice may depend on the specific impurity profile of the crude material. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can consistently obtain high-purity 5-ethyl-2-nitrophenol for their downstream applications.

References

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Google Patents. (1976). Process for the purification of p-nitrophenol.
  • PubChem. (n.d.). 5-Ethyl-2-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (2025). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Pearson, R. E. (n.d.). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol.
  • PubChem. (n.d.). 2-Ethyl-5-nitrophenol. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Chemistry Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • Google Patents. (1974). Process for the production of p-nitrophenols.
  • ATSDR. (2001). ToxFAQs for Nitrophenols. Retrieved from [Link]

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Application Note & Protocol: High-Purity Separation of o-Nitrophenol via Steam Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the separation and purification of ortho-nitrophenol (o-nitrophenol) from a mixture containing its isomer, para-nitrophenol (p-nitrophenol), using the steam distillation technique. We delve into the physicochemical principles governing this separation, rooted in the differential hydrogen bonding capabilities of the isomers. A detailed, field-tested protocol is presented, designed for reproducibility and safety in a standard laboratory setting. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity o-nitrophenol for downstream applications.

Introduction: The Scientific Rationale

The successful separation of o-nitrophenol from p-nitrophenol hinges on a fundamental difference in their molecular structures and resulting physical properties.[1] While both are positional isomers with the molecular formula C₆H₅NO₃, the spatial arrangement of the hydroxyl (-OH) and nitro (-NO₂) groups dictates their volatility.[1]

  • o-Nitrophenol: The proximity of the -OH and -NO₂ groups allows for the formation of a stable, six-membered ring via intramolecular hydrogen bonding (hydrogen bonding within the same molecule).[2][3][4] This internal bonding satisfies the hydrogen bonding potential of the hydroxyl group, thereby reducing its ability to form hydrogen bonds with other molecules.[5] Consequently, the intermolecular attractive forces are weaker, resulting in a lower boiling point and significant volatility in the presence of steam.[4][5][6][7]

  • p-Nitrophenol: The -OH and -NO₂ groups are positioned on opposite sides of the benzene ring, making intramolecular hydrogen bonding impossible. Instead, the hydroxyl group of one molecule forms strong intermolecular hydrogen bonds with the nitro group of an adjacent molecule.[2][8][9] This leads to molecular association, effectively increasing the molecular weight and creating strong intermolecular forces that must be overcome for the substance to vaporize.[4][7][10] As a result, p-nitrophenol has a much higher boiling point and is considered non-volatile in steam.[5][11]

This pronounced difference in volatility is exploited by steam distillation. According to Dalton's Law of Partial Pressures, when two immiscible liquids (in this case, o-nitrophenol and water) are heated, the mixture will boil when the sum of their individual vapor pressures equals the atmospheric pressure.[12][13] This allows the volatile o-nitrophenol to co-distill with steam at a temperature below the boiling point of water, leaving the non-volatile p-nitrophenol behind.[13][14]

Physical & Chemical Properties

A clear understanding of the distinct properties of each isomer is critical for executing the protocol effectively. The following table summarizes key quantitative data.

Propertyo-Nitrophenolp-NitrophenolRationale for Separation
Appearance Yellow Crystalline Solid[15]Colorless to slightly yellow solidVisual identification of starting material and residue.
Molar Mass 139.11 g/mol [16]139.11 g/mol [17]Isomers have identical mass; separation relies on physical properties.
Boiling Point 216 °C (420.8 °F)[15]279 °C (534 °F)[18]The large difference is the primary basis for separation by distillation.
Melting Point 45.4 °C (113.7 °F)[15]110-115 °C (230-239 °F)[18]Useful for assessing the purity of the final product.
Hydrogen Bonding Intramolecular[2][4][8]Intermolecular[2][8][9]Key Principle : Causes high volatility in the ortho isomer.
Steam Volatility Volatile[2][3][6]Non-volatile[5][11][19]The direct consequence of the difference in hydrogen bonding.
Water Solubility 2.1 g/L (at 20°C)[20]11.6 g/L (at 20°C)[18]Affects post-distillation workup; p-isomer is more soluble.

Health & Safety Precautions

Both o-nitrophenol and p-nitrophenol are hazardous materials. Adherence to strict safety protocols is mandatory. This procedure must be performed inside a certified chemical fume hood.

  • Hazard Identification :

    • o-Nitrophenol : Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[16][21]

    • p-Nitrophenol : Toxic if swallowed and harmful in contact with skin or if inhaled.[17][22] May cause damage to organs through prolonged or repeated exposure.[23]

  • Personal Protective Equipment (PPE) :

    • Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.[24]

    • Avoid breathing dust by handling the solid material carefully.[16][22]

  • Handling and Disposal :

    • Handle in accordance with good industrial hygiene and safety practices.[16] Wash hands thoroughly after handling.[21]

    • Dispose of chemical waste in appropriately labeled containers according to institutional and local regulations.[21] Do not let the product enter drains.[16]

Experimental Protocol

This protocol details the setup and execution of the steam distillation process.

Materials & Equipment
  • Mixture of o-nitrophenol and p-nitrophenol

  • Deionized Water

  • Round-bottom flask (large, e.g., 1000 mL)

  • Heating mantle or Bunsen burner[25]

  • Claisen adapter[25][26]

  • Distillation head (still head)[27][28]

  • Liebig condenser[27][28]

  • Receiver adapter[28]

  • Receiving flask or beaker (e.g., 500 mL)

  • Support stands and clamps[28]

  • Rubber tubing for condenser water

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Workflow Diagram

SteamDistillationWorkflow cluster_setup 1. Apparatus Setup cluster_distillation 2. Distillation Process cluster_isolation 3. Product Isolation A Assemble distillation glassware: Flask, Claisen adapter, Distillation Head, Condenser, and Receiver. B Add nitrophenol mixture and water to flask. A->B C Connect condenser to cold water source. B->C D Heat the flask to generate steam. C->D E o-Nitrophenol co-distills with steam. D->E F Condense vapor in the Liebig condenser. E->F G Collect milky/yellow distillate in an ice-cooled receiver. F->G H Cool the distillate in an ice bath. G->H I Collect precipitated o-nitrophenol via vacuum filtration. H->I J Wash crystals with cold water. I->J K Dry the purified o-nitrophenol crystals. J->K

Caption: Workflow for the steam distillation of o-nitrophenol.

Step-by-Step Methodology
  • Apparatus Assembly :

    • Securely clamp a large round-bottom flask to a ring stand, leaving space below for a heating source.[27]

    • Place the crude mixture of nitrophenols into the flask. Do not fill the flask more than halfway.[25]

    • Add deionized water to the flask until the solid material is just covered.[25]

    • Fit a Claisen adapter to the neck of the flask. The use of a Claisen adapter is crucial as it prevents the transfer of splashing mixture into the condenser, a common issue with this procedure.[25][26]

    • Attach the distillation head to the main arm of the Claisen adapter.

    • Connect the Liebig condenser to the side arm of the distillation head and secure it with a clamp.[27]

    • Attach rubber tubing to the condenser for cooling water. The water should flow in at the lower inlet and out at the upper outlet to ensure the condenser jacket remains full.

    • Place a receiving flask or beaker at the outlet of the condenser to collect the distillate. It is advisable to place the receiving flask in an ice bath to promote efficient condensation and precipitation of the product.[25]

  • Distillation :

    • Begin heating the distillation flask.[29] As the water boils, steam is generated and passes through the mixture.

    • The volatile o-nitrophenol will vaporize and co-distill with the steam.[14] The non-volatile p-nitrophenol will remain in the distillation flask.[19][29]

    • The vapor mixture will travel into the condenser, where the cold surface will cause it to condense back into a liquid.

    • Collect the distillate. The distillate will appear as a cloudy or milky emulsion, or as yellow oily droplets, as the o-nitrophenol is sparingly soluble in cold water.[25]

    • Continue the distillation until the distillate runs clear, indicating that all the o-nitrophenol has been removed from the starting mixture.

  • Isolation and Purification :

    • Once the distillation is complete, thoroughly cool the collected distillate in an ice bath to maximize the precipitation of solid o-nitrophenol.

    • Set up a Buchner funnel for vacuum filtration.

    • Collect the bright yellow crystals of o-nitrophenol by filtering the cold distillate.

    • Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.

    • Allow the crystals to air dry completely or dry them in a desiccator.

    • The p-nitrophenol can be recovered from the residue in the distillation flask by filtration and recrystallization if desired.

Verification and Analysis

The purity of the obtained o-nitrophenol can be confirmed by measuring its melting point. Pure o-nitrophenol has a sharp melting point around 45 °C.[15] A broad melting range or a value significantly different from this indicates the presence of impurities. Further analysis can be conducted using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

References

  • Quora. (2015, August 23). Is the boiling point of ortho-nitrophenol lower than p-nitrophenol? Why?
  • Brainly.in. (2018, April 9). How will you separate a mixture of o-nitrophenol and p-nitrophenol?
  • Filo. (n.d.). how to separate o-nitrophenol and p-nitrophenol?
  • Shaalaa.com. (n.d.). While separating a mixture of ortho and para nitrophenols by steam distillation, name the isomer which will be steam volatile. Give reason.
  • Infinity Learn. (n.d.). During steam distillation of a mixture of O- nitrophenol and p.
  • Organic Chemistry Steam Distillation Lab Report. (n.d.).
  • askIITians. (n.d.). O-nitrophenol has lower boiling point than p-nitrophenol. Why?
  • Quora. (2020, June 23). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”.
  • Vedantu. (n.d.). Separation of onitrophenol from the mixture of o and class 12 chemistry CBSE.
  • Allen. (n.d.). The best method to separate a mixture of ortho and para nitrophenol (1 : 1) is :.
  • Vedantu. (n.d.). A mixture of o nitrophenol and p nitrophenol can be class 11 chemistry CBSE.
  • Vedantu. (n.d.). p nitrophenol and o nitrophenol are separated by class 11 chemistry CBSE.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (2013). Purification by Steam distillation/crystallisation (Theory).
  • Nichols, L. (2022, April 7). 5.5D: Step-by-Step Procedures for Steam Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • BYJU'S. (n.d.). Steam Distillation.
  • Fisher Scientific. (2010, September 6). o-Nitrophenol Safety Data Sheet.
  • Tardigrade. (2020, July 17). The boiling point of p-nitrophenol is higher than that of o-nitrophenol because.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • YouTube. (2022, October 6). The boiling point of p-nitrophenol is higher than that of o-nitroph...
  • YouTube. (2017, October 2). Setting up a Distillation Apparatus.
  • Fisher Scientific. (2015, February 6). p-Nitrophenol Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • JoVE. (2020, March 26). Video: Steam Distillation - Prep.
  • Oxford Lab Fine Chem. (n.d.). Extra Pure (o-Nitrophenol) MSDS.
  • Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances?
  • Aakash Institute. (n.d.). Steam Distillation: Process, Principle, etc..
  • CDH Fine Chemical. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of York. (n.d.). Steam distillation. Chemistry Teaching Labs.
  • Vedantu. (n.d.). Onitrophenol has lower boiling point than pnitrophenol class 11 chemistry CBSE.
  • Edulab. (2022, January 20). How To Set Up Distillation Apparatus.
  • Loba Chemie. (2024, April 30). p-NITROPHENOL EXTRA PURE Safety Data Sheet.
  • Duff, J. C., & Bills, E. J. (1930). The Solubilities of Nitrophenols in Aqueous Ethyl-alcoholic Solutions. Journal of the Chemical Society, 1331-1333.
  • ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?

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Topic: Derivatization of 5-ethyl-2-nitrophenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive guide to the chemical derivatization of 5-ethyl-2-nitrophenol for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar analytes like nitrophenols is often hindered by poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the analytical column and potential thermal degradation.[1][2] Derivatization is an essential sample preparation step that mitigates these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[3][4] This guide details the scientific rationale behind derivatization, evaluates common strategies, and presents a validated, step-by-step protocol for silylation—the most prevalent and effective method for phenols.[4][5][6]

The Rationale for Derivatization in Phenol Analysis

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[1] However, molecules containing active hydrogen functional groups, such as the phenolic hydroxyl (-OH) group in 5-ethyl-2-nitrophenol, present significant analytical challenges.

  • Polarity and Adsorption: The polar -OH group can form hydrogen bonds with active sites (e.g., residual silanols) on the GC injector liner and capillary column. This interaction leads to reversible adsorption, resulting in asymmetric (tailing) chromatographic peaks, reduced column efficiency, and poor sensitivity.[1][2]

  • Low Volatility: The hydrogen bonding also increases the boiling point of the analyte, reducing its volatility and making it less amenable to analysis in the gas phase.

  • Thermal Instability: At the high temperatures of the GC injection port, some polar compounds can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

Chemical derivatization addresses these issues by masking the active hydrogen of the hydroxyl group.[7] This process replaces the hydrogen with a non-polar functional group, which fundamentally alters the physicochemical properties of the analyte to make it "GC-amenable." The ideal derivative is more volatile, less polar, and more thermally stable than the parent compound.[6]

The primary derivatization strategies for phenols fall into three categories: silylation, acylation, and alkylation.[3]

A Comparative Overview of Derivatization Strategies

Silylation: The Gold Standard for Phenols

Silylation is the most widely employed derivatization technique for compounds containing active hydrogens.[2][5] The reaction involves replacing the active hydrogen with a trimethylsilyl (TMS) group, typically donated by a silylating reagent.

  • Mechanism of Action: The reaction proceeds via a nucleophilic attack (SN2) from the oxygen of the phenolic hydroxyl group on the silicon atom of the silylating agent.[6][8] A good leaving group on the reagent facilitates the reaction. The resulting trimethylsilyl ether is significantly more volatile and less polar.

  • Common Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent widely used for phenols.[9]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile and effective TMS reagents, favored in many metabolomics labs.[3][10]

    • Catalysts: The efficiency of silylation, especially for sterically hindered phenols, can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS) .[11]

The general reactivity order for silylation is: Alcohol > Phenol > Carboxylic Acid > Amine > Amide.

Acylation and Alkylation: Viable Alternatives
  • Acylation: This method converts the hydroxyl group into an ester. Reagents like acetic anhydride or pentafluorobenzoyl chloride are used.[12][13] Acetylation is often performed in an alkaline medium with a basic catalyst like pyridine or picoline.[14] Fluoroacyl derivatives can significantly increase volatility and improve detection sensitivity, particularly with negative chemical ionization (NCI) MS.[7]

  • Alkylation: This strategy forms an ether linkage. A common reagent is pentafluorobenzyl bromide (PFBB) , which creates PFB-ether derivatives.[13][15][16] This technique is especially powerful for trace-level analysis as PFB derivatives have a high affinity for electron capture, making them ideal for highly sensitive detection by GC-ECNICI-MS.[15][17]

For routine GC-MS analysis using electron ionization (EI), silylation offers the best combination of reaction efficiency, derivative stability, and clear mass spectral fragmentation patterns.

Experimental Workflow for Silylation of 5-ethyl-2-nitrophenol

The following diagram illustrates the complete workflow, from sample preparation to data acquisition.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis sample Sample containing 5-ethyl-2-nitrophenol solvent Dissolve in Anhydrous Solvent (e.g., Pyridine, Acetonitrile) sample->solvent dry Ensure Anhydrous Conditions solvent->dry add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) dry->add_reagent Transfer to Reaction Vial incubate Incubate (e.g., 70°C for 60 min) add_reagent->incubate cool Cool to Room Temp. incubate->cool inject Inject into GC-MS cool->inject Transfer Supernatant to GC Vial separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection & Identification separate->detect

Caption: Workflow for silylation-based GC-MS analysis.

Detailed Protocol: Silylation using BSTFA with TMCS Catalyst

This protocol provides a robust method for the derivatization of 5-ethyl-2-nitrophenol. It is critical that all glassware is clean and dry, and all solvents are anhydrous, as silylating reagents are highly reactive with water.[3][18]

Reagents and Materials
  • 5-ethyl-2-nitrophenol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Anhydrous Hexane (GC grade)

  • 2 mL screw-cap reaction vials with PTFE-lined septa

  • Autosampler vials with inserts

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of 5-ethyl-2-nitrophenol standard.

  • Dissolve in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL (1000 ppm) stock solution.

  • Prepare a working standard solution (e.g., 50 ppm) by diluting the stock solution with anhydrous acetonitrile.

Derivatization Procedure
  • Sample Preparation: Pipette 100 µL of the 50 ppm working standard solution into a 2 mL reaction vial. If working with an extracted sample, the dried extract should be reconstituted in 100 µL of anhydrous acetonitrile or pyridine.

  • Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. This step is crucial to remove any residual water.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 60 minutes .

  • Cooling: After incubation, remove the vial and allow it to cool completely to room temperature.

  • Final Preparation: The sample is now derivatized. For direct injection, transfer the supernatant to a GC autosampler vial with an insert. Alternatively, for cleanup or concentration, the reaction mixture can be diluted with hexane.

Self-Validation and Quality Control
  • Reagent Blank: Prepare a reagent blank by following the derivatization procedure without the analyte to identify any potential interferences from the reagents or solvent.

  • Derivatization Efficiency: Analyze an underivatized standard to confirm its poor chromatography. Compare its peak area (if any) with the derivatized standard to qualitatively assess the reaction efficiency. A complete reaction should show no peak for the parent compound.

Data Presentation and Expected Results

The success of the derivatization is confirmed by the resulting chromatographic and mass spectrometric data.

Table 1: Optimized Derivatization Protocol Parameters
ParameterRecommended ConditionRationale
Analyte Volume 100 µL (of 50 ppm std.)Provides sufficient mass for detection.
Derivatization Reagent BSTFA + 1% TMCSPowerful silylating agent with a catalyst for efficient reaction.
Reagent Volume 100 µLEnsures a sufficient molar excess to drive the reaction to completion.
Solvent Anhydrous Pyridine/AcetonitrilePyridine can act as a catalyst and acid scavenger; acetonitrile is a good alternative.[10][19]
Reaction Temperature 70 °CProvides thermal energy to overcome the activation barrier without degrading the analyte.
Reaction Time 60 minutesEnsures sufficient time for the reaction to proceed to completion.
Table 2: Expected GC-MS Data for Trimethylsilyl-5-ethyl-2-nitrophenol
ParameterExpected Value/Observation
Molecular Formula (Parent) C₈H₉NO₃
Molecular Weight (Parent) 167.16 g/mol
Molecular Formula (TMS Derivative) C₁₁H₁₇NO₃Si
Molecular Weight (TMS Derivative) 239.34 g/mol
Chromatographic Peak Sharp, symmetric peak
Expected Molecular Ion (M⁺) m/z 239
Key Mass Fragments (EI) m/z 224 ([M-15]⁺, loss of CH₃)
m/z 194 ([M-45]⁺, loss of C₂H₅O)
m/z 73 ([(CH₃)₃Si]⁺)

Note: Retention time is instrument and method-dependent. The TMS derivative will elute earlier than the underivatized compound would on a polar column but may have a different elution order on a non-polar column due to the change in chemical properties.

Conclusion and Field-Proven Insights

The conversion of 5-ethyl-2-nitrophenol to its trimethylsilyl ether derivative via silylation with BSTFA is a reliable and highly effective strategy for GC-MS analysis. This protocol is designed to be a robust starting point for method development.

Key Insights for Success:

  • Anhydrous Conditions are Paramount: The presence of moisture will preferentially consume the silylating reagent and hydrolyze the formed derivative, leading to incomplete reactions and poor reproducibility.[3] Always use high-purity anhydrous solvents and ensure samples are completely dry before adding reagents.

  • Reagent Stoichiometry: Always use a significant molar excess of the derivatizing reagent to ensure the reaction equilibrium is shifted towards the product side.

  • Method Optimization: While the provided conditions are robust, every unique sample matrix may require optimization of reaction time and temperature to achieve maximum efficiency.[19]

By following this detailed guide, researchers, scientists, and drug development professionals can confidently develop and implement a derivatization strategy that ensures high-quality, reliable, and reproducible GC-MS data for 5-ethyl-2-nitrophenol and other related phenolic compounds.

References

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  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. (2009). Bulletin of the Korean Chemical Society. [Link]

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  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal. [Link]

  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2015). Jurnal Teknologi. [Link]

  • Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. (2001). Analyst. [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). Analytical and Bioanalytical Chemistry. [Link]

  • (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). ResearchGate. [Link]

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  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. [Link]

  • Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. (2020). Molecules. [Link]

  • Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. (1998). Journal of Chromatography A. [Link]

  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1979). Biomedical Mass Spectrometry. [Link]

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  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. (2024). Green Chemistry. [Link]

  • Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. (2001). Semantic Scholar. [Link]

  • The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). Molecules. [Link]

  • (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2014). ResearchGate. [Link]

  • A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. (2002). Journal of Environmental Monitoring. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Ethyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of para-isomer impurities (specifically 4-nitro isomers) from 5-ethyl-2-nitrophenol. Document ID: TSC-PUR-5E2NP-001 Last Updated: 2025-05-20

Executive Summary & Mechanism

The Core Challenge: Nitration of 3-ethylphenol typically yields a mixture of regioisomers. The target compound, 5-ethyl-2-nitrophenol (ortho-isomer), is often contaminated with 5-ethyl-4-nitrophenol (para-isomer).

The Separation Logic: The purification relies on the distinct hydrogen bonding patterns of the two isomers.[1] This is not just a boiling point difference; it is a fundamental difference in molecular interaction.

  • Target (Ortho-isomer): Forms an Intramolecular Hydrogen Bond (between the -OH and adjacent -NO₂).[1][2] This "locks" the molecule into a non-polar chelate, preventing it from sticking to other molecules.

    • Result: High volatility, low water solubility, steam volatile.[3]

  • Impurity (Para-isomer): The nitro group is too far to chelate. It forms Intermolecular Hydrogen Bonds with neighboring molecules and the solvent.

    • Result: Low volatility, high boiling point, non-steam volatile.[3]

Visualizing the Separation Logic

SeparationLogic Target Target: 5-Ethyl-2-Nitrophenol (Ortho-Nitro) Mech_Ortho Intramolecular H-Bond (Chelation) Target->Mech_Ortho Impurity Impurity: 5-Ethyl-4-Nitrophenol (Para-Nitro) Mech_Para Intermolecular H-Bond (Network) Impurity->Mech_Para Prop_Ortho High Vapor Pressure Steam Volatile Mech_Ortho->Prop_Ortho Prop_Para Low Vapor Pressure Retained in Pot Mech_Para->Prop_Para Method Steam Distillation Prop_Ortho->Method Method->Target Distillate (Pure) Method->Impurity Residue (Waste)

Caption: Mechanistic basis for separating ortho- and para-nitrophenols via steam distillation.

Primary Workflow: Steam Distillation

The Gold Standard for Nitrophenol Separation.

Prerequisites:

  • Crude reaction mixture (acidified).

  • Steam generator or direct water addition setup.

Step-by-Step Protocol
  • Acidification (Critical): Ensure the crude reaction mixture is acidic (pH < 2) using dilute H₂SO₄ or HCl.

    • Why? Phenolates (anionic form) are water-soluble and non-volatile. You must protonate the phenol to enable the intramolecular H-bond.

  • Distillation Setup:

    • Place the crude oil/solid in a round-bottom flask (RBF).

    • Add water (approx. 3-5 volumes relative to crude mass).

    • Connect a Claisen adapter, a condenser, and a receiving flask.[3]

    • Optional but Recommended: Introduce live steam from a separate generator via a glass tube extending to the bottom of the RBF.

  • Execution:

    • Heat the RBF vigorously (oil bath > 130°C) while passing steam.

    • Observation: The distillate will appear cloudy or milky yellow. This is the 5-ethyl-2-nitrophenol co-distilling with water.

    • Endpoint: Continue until the distillate runs clear. The para-isomer (impurity) remains in the boiling flask as a dark, tarry residue.

  • Isolation:

    • Cool the distillate to 0-5°C. The target compound usually crystallizes as yellow needles.

    • Filter the solid.[4][5][6] If it remains an oil, extract the distillate with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate.

Secondary Workflow: Flash Column Chromatography

Used when steam distillation yield is insufficient or for final polishing (>99.5% purity).

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Gradient StepSolvent Ratio (Hex:EtOAc)Target ElutionNotes
Equilibration 100 : 0NoneFlush column.[3]
Loading 98 : 2NoneLoad sample (dissolved in min.[3] DCM).
Elution 1 95 : 55-Ethyl-2-Nitrophenol Ortho-isomer elutes rapidly (yellow band).[3]
Elution 2 80 : 205-Ethyl-4-NitrophenolPara-isomer elutes slowly (more polar).[3]

Technical Insight: Because the ortho-isomer is internally hydrogen-bonded, it behaves like a non-polar hydrocarbon on silica. It will have a much higher Rf value (approx 0.6-0.8 in 9:1 Hex:EtOAc) compared to the para-isomer (Rf < 0.3).

Troubleshooting Guide

Symptom: Distillate is clear, but yield is near zero.

Root Cause: The phenol is likely deprotonated (salt form). Fix: Check the pH of the boiling flask. If pH > 4, add concentrated HCl until pH is clearly acidic (pH 1). The yellow color of the nitrophenolate salt should turn to the paler yellow of the free phenol.

Symptom: Yellow solid clogs the condenser.

Root Cause: The melting point of 5-ethyl-2-nitrophenol is relatively low (likely 40-55°C range), but the cooling water is too cold, causing "shock crystallization." Fix:

  • Turn off the condenser water temporarily to let the hot steam melt the clog.

  • Use warm water (40°C) in the condenser coil, or switch to an air condenser.

Symptom: Co-elution on TLC/Column.[7]

Root Cause: Column overloaded or solvent too polar. Fix:

  • Reduce the polarity. Use 100% Hexane or 1% EtOAc/Hexane initially.

  • Use a longer column bed. The Rf difference (

    
    Rf) is large enough that separation should be easy; co-elution usually implies "streaking" due to acid traces. Add 0.1% Acetic Acid to the mobile phase to sharpen the peaks.
    
Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Q1 Is the distillate cloudy/yellow? Start->Q1 Q2 Check pH of boiling flask Q1->Q2 No (Clear) Q3 Is solid clogging condenser? Q1->Q3 Yes (But issues) Action_Acidify ADD ACID (HCl) Phenols must be protonated Q2->Action_Acidify pH > 4 Action_Heat Increase Steam Rate or Pot Temp Q2->Action_Heat pH < 2 Action_WarmCond Turn off coolant or use warm water Q3->Action_WarmCond Yes

Caption: Diagnostic flow for common steam distillation failures.

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization instead of steam distillation? A: It is difficult as a primary step. Both isomers have similar solubilities in many organic solvents, though the para-isomer is less soluble. However, they form eutectic mixtures that are hard to break.[3] Recommendation: Use steam distillation first.[2][7] If higher purity is needed, recrystallize the distillate from dilute ethanol (EtOH:H₂O, 1:1).

Q: My product is an oil after distillation. How do I solidify it? A: 5-ethyl-2-nitrophenol has a low melting point.

  • Cool the oil to -20°C.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • If available, add a seed crystal of pure 2-nitrophenol (or the target if available).

Q: Is the "para" impurity 4-nitro or 6-nitro? A: In the context of 3-ethylphenol nitration:

  • Target: 2-nitro isomer (Ortho to OH).

  • Impurity: 4-nitro isomer (Para to OH).

  • Minor Impurity: 6-nitro isomer (Ortho to OH, Para to Ethyl). The 6-nitro isomer is also steam volatile. If you have this impurity, steam distillation will not remove it.[3] You must use Column Chromatography (Method 3) to separate the 2-nitro and 6-nitro isomers.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for steam distillation of nitrophenols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of ortho-effect and hydrogen bonding).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6997, 2-Ethylphenol (and related nitrophenol isomers). Retrieved from .[8]

  • Torii, H., et al. (2014).[3] "Separation of Nitrophenol Isomers." Journal of Chemical Education. (General reference for chromatographic separation of nitrophenols).

(Note: Specific literature on "5-ethyl-2-nitrophenol" is sparse; protocols are adapted from the chemically identical behavior of 2-nitrophenol and 4-nitrophenol).

Sources

Technical Support: Optimizing Recovery of 5-Ethyl-2-Nitrophenol via Steam Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Troubleshooting / Yield Optimization Applicable Compounds: 5-ethyl-2-nitrophenol (and related ortho-nitrophenols)

Executive Summary

Low recovery of 5-ethyl-2-nitrophenol during steam distillation is rarely due to the compound's lack of volatility. Instead, it is almost exclusively caused by pH mismanagement or thermodynamic inefficiencies in the distillation train.

This guide addresses the specific physicochemical properties of 5-ethyl-2-nitrophenol—specifically the ortho-effect and pKa limitations—to restore your yields to theoretical maximums.

Module 1: Diagnostic Workflow

Before altering your synthesis, run your current process through this logic gate to identify the failure point.

TroubleshootingFlow Start ISSUE: Low Recovery (<40%) CheckPH Check Aqueous Phase pH Start->CheckPH IsAcidic Is pH < 2.0? CheckPH->IsAcidic CheckState Check Condenser State IsAcidic->CheckState Yes FixPH ACTION: Acidify with H2SO4 (Compound is trapped as salt) IsAcidic->FixPH No (pH > 2) Clogging Is Solid Forming in Condenser? CheckState->Clogging CheckRate Check Distillation Rate Clogging->CheckRate No FixCooling ACTION: Switch to Warm Water or Air Condenser Clogging->FixCooling Yes FixSteam ACTION: Introduce Superheated Steam or Shorten Path CheckRate->FixSteam Slow / No Oil in Distillate AnalyzeResidue ACTION: Extract Pot Residue (Check for Tar/Degradation) CheckRate->AnalyzeResidue Fast / Clear Distillate

Figure 1: Decision tree for isolating the root cause of yield loss in nitrophenol distillations.

Module 2: The Chemistry of Volatility (Why it Fails)

To troubleshoot effectively, you must understand the mechanism driving the separation.

1. The "Ortho-Effect" Mechanism

5-ethyl-2-nitrophenol is steam volatile only because of intramolecular hydrogen bonding .[1]

  • The Mechanism: The hydrogen of the hydroxyl group (-OH) forms a hydrogen bond with the oxygen of the adjacent nitro group (-NO₂).

  • The Result: This "chelation" prevents the molecule from bonding with other molecules (intermolecular bonding) or water. This lowers the boiling point and allows it to exist as a discrete, volatile species that can be carried by steam [1].[1][2]

  • The Contrast: If you were distilling the para-isomer (5-ethyl-4-nitrophenol), it would not distill because it forms strong networks with water and itself.

2. The pH Trap (The #1 Cause of Failure)

Phenols are weak acids. The pKa of 2-nitrophenol is approximately 7.2 [2]. The ethyl group at position 5 is weakly electron-donating, which may slightly increase the pKa (making it less acidic), but it remains in the 7.2–7.5 range.

  • The Problem: If your reaction mixture is neutral (pH 7) or basic (pH > 7), the phenol exists in equilibrium with its phenolate salt (5-ethyl-2-nitrophenolate).

  • Consequence: Salts are ionic and non-volatile . They will remain dissolved in the boiling water and will never distill over, regardless of how much steam you use.

  • The Fix: You must suppress ionization. By applying Le Chatelier’s principle and adding strong acid (H₂SO₄ or HCl), you force the equilibrium entirely to the protonated (volatile) form.

StatepH ConditionVolatilityRecovery Potential
Protonated Phenol pH < 2.0High 90-95%
Mixed Species pH 6.0 - 7.5Low 10-50%
Phenolate Salt pH > 8.0Zero 0%
Module 3: Hardware & Setup FAQs

Q: The distillate is coming over clear, but I know product is left. Why? A: You may be experiencing "steam saturation lag." Nitrophenols have low water solubility. If the steam generation is too slow, the vapor pressure of the phenol doesn't reach equilibrium with the steam.

  • Solution: Increase the heat source aggressively. Steam distillation requires a violent boil, not a simmer. Alternatively, inject steam from an external generator to increase the vapor mass flow.

Q: The condenser is clogging with yellow solids. A: 5-ethyl-2-nitrophenol is a low-melting solid (parent 2-nitrophenol MP: 45°C). Standard tap water (15°C) provides too much "thermal shock," causing the vapor to desublime or crystallize immediately inside the condenser tube.

  • Solution: Turn off the cooling water flow periodically to let the hot steam melt the plug, or use a "warm water" recirculation loop (40°C) in the condenser.

Q: Can I use a rotary evaporator instead? A: Generally, no. While you can co-evaporate with water, a rotovap operates under vacuum. This lowers the boiling point of water so significantly that the temperature may not be sufficient to vaporize the nitrophenol efficiently. Steam distillation at atmospheric pressure (100°C) provides the necessary thermal energy to break the lattice energy of the solid.

Module 4: Validated Standard Operating Procedure (SOP)

Use this protocol to guarantee maximum recovery.

Apparatus Setup

Setup SteamGen Steam Generator (or Water Addition Funnel) Flask Reaction Flask (Acidified to pH 1) SteamGen->Flask Steam In Claisen Claisen Head (Splash Trap) Flask->Claisen Mixed Vapor Condenser Condenser (Wide Bore) Claisen->Condenser Receiver Receiver Flask (Chilled) Condenser->Receiver Distillate

Figure 2: Optimal steam distillation train. Note the use of a wide-bore condenser to prevent clogging.

Step-by-Step Protocol
  • Acidification (Critical):

    • Cool the reaction mixture to room temperature.

    • Add concentrated HCl or H₂SO₄ dropwise while stirring until the pH is distinctly acidic (pH 1–2) . Verify with litmus paper (should turn deep red).

    • Why: This ensures 100% of the amine/nitration byproducts are protonated (water-soluble salts) and the target phenol is protonated (volatile).

  • Distillation:

    • Set up the apparatus with a short distillation path.

    • Begin heating.[3] If using internal steam generation (boiling water in the same flask), ensure the flask is no more than 40% full to prevent "bumping" of tarry residues into the receiver.

    • Collect distillate.[4][5] The product will appear as yellow oily droplets or crystals in the water.

  • Endpoint Determination:

    • Continue distilling until the distillate runs clear and no longer smells of the characteristic "medicinal/sweet" nitrophenol odor.

    • Test: Collect 5 mL of distillate in a test tube. If it is completely clear with no oil droplets/crystals upon cooling, the process is complete.

  • Isolation:

    • Cool the distillate to 0–5°C in an ice bath. 5-ethyl-2-nitrophenol should crystallize out.

    • Filter the solid.

    • Optional: If the product remains an oil (supercooled liquid), extract the distillate with dichloromethane (DCM) (3 x 50 mL), dry over MgSO₄, and evaporate.

References
  • Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6][7][8] Longman Scientific & Technical. (See Section 2.25: Steam Distillation & Section 6.6: Nitrophenols).

  • PubChem. (n.d.).[9] 2-Nitrophenol (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Ship & Shore Environmental. (2025). Troubleshooting Distillation Column Malfunctions.

Sources

Navigating Steric Hindrance in 5-Ethyl-2-Nitrophenol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges posed by 5-ethyl-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet formidable obstacle of steric hindrance in their work with this versatile intermediate. The unique substitution pattern of 5-ethyl-2-nitrophenol, with an ethyl group ortho to the hydroxyl and a nitro group in close proximity, presents significant steric and electronic challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve your desired synthetic outcomes.

Understanding the Challenge: The Molecular Landscape of 5-Ethyl-2-Nitrophenol

The primary difficulty in reactions involving 5-ethyl-2-nitrophenol stems from the steric bulk of the ethyl group and the electronic influence of the nitro group, both positioned ortho to the reactive hydroxyl functionality. This arrangement physically obstructs the approach of reagents to the phenolic oxygen and can also influence the nucleophilicity of the phenoxide ion. Consequently, researchers often face issues such as low reaction yields, slow reaction rates, and the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific problems you may encounter during your experiments and provides detailed, step-by-step guidance to resolve them.

Issue 1: Low Yield in O-Alkylation Reactions (Williamson Ether Synthesis)

Question: I am attempting a Williamson ether synthesis with 5-ethyl-2-nitrophenol and a primary alkyl halide, but I am observing very low conversion to the desired ether. What are the likely causes and how can I improve the yield?

Answer:

The low reactivity in the Williamson ether synthesis is a classic consequence of steric hindrance around the phenolic oxygen.[1][2] The bulky ortho-ethyl group impedes the backside attack of the phenoxide nucleophile on the alkyl halide, which is characteristic of the SN2 mechanism.[1] Additionally, the electron-withdrawing nitro group can reduce the nucleophilicity of the phenoxide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low O-alkylation yield.

Detailed Protocols:

1. Optimization of Base and Solvent:

  • Rationale: Incomplete deprotonation of the phenol or poor solubility of the resulting phenoxide can severely limit the reaction rate. A stronger, non-nucleophilic base and a polar aprotic solvent can address these issues.

  • Protocol:

    • To a solution of 5-ethyl-2-nitrophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating complete formation of the sodium phenoxide.

    • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

2. Modifying the Alkylating Agent:

  • Rationale: If the alkyl halide is sterically demanding, consider using a more reactive electrophile with a better leaving group, such as an alkyl tosylate or mesylate.

  • Protocol:

    • Prepare the alkyl tosylate by reacting the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.

    • Follow the optimized protocol above, substituting the alkyl halide with the prepared alkyl tosylate.

ParameterStandard WilliamsonOptimized Williamson
Base K₂CO₃, Cs₂CO₃NaH, KH
Solvent Acetone, AcetonitrileDMF, DMSO
Temperature Reflux50-80 °C
Alkylating Agent Alkyl HalideAlkyl Tosylate/Mesylate
Expected Yield Low to ModerateModerate to High

3. Alternative Methods for Ether Synthesis:

  • Mitsunobu Reaction: For sterically hindered secondary alcohols as coupling partners, the Mitsunobu reaction can be effective, although it is known to be slow with hindered phenols.[3] The use of sonication has been shown to improve reaction rates and yields in such cases.[3]

    • Protocol: To a solution of 5-ethyl-2-nitrophenol (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Ullmann Condensation: For the synthesis of diaryl ethers, the Ullmann condensation is a powerful tool for coupling hindered phenols with aryl halides using a copper catalyst.[4] Modern protocols often utilize ligands to improve catalyst performance and allow for milder reaction conditions.

Issue 2: Poor Yield in Acylation/Esterification Reactions

Question: I am trying to synthesize an ester from 5-ethyl-2-nitrophenol and an acid chloride (or anhydride), but the reaction is sluggish and gives a poor yield. How can I drive this reaction to completion?

Answer:

The acylation of sterically hindered phenols is often challenging due to the difficulty of the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent.[5] Standard conditions may not be sufficient to overcome this steric barrier.

Troubleshooting Strategies:

1. Use of Acylating Catalysts:

  • Rationale: A highly nucleophilic catalyst can facilitate the acylation. 4-Dimethylaminopyridine (DMAP) is a commonly used and highly effective catalyst for this purpose.

  • Protocol:

    • Dissolve 5-ethyl-2-nitrophenol (1 equivalent), the acid chloride or anhydride (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a non-nucleophilic solvent such as dichloromethane (DCM) or THF.

    • Add a stoichiometric amount of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to scavenge the acid byproduct.

    • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating (40-50 °C) may be applied.

2. Activation of the Carboxylic Acid:

  • Rationale: Instead of using an acid chloride or anhydride, the carboxylic acid can be activated in situ using peptide coupling reagents. This approach often proceeds under milder conditions and can be more efficient for hindered substrates.[6]

  • Protocol:

    • To a solution of the carboxylic acid (1.1 equivalents), 5-ethyl-2-nitrophenol (1 equivalent), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in DCM, add a catalytic amount of DMAP.

    • Stir the reaction at room temperature until completion. The dicyclohexylurea (DCU) byproduct from DCC can be removed by filtration.

3. Solvent-Free Conditions:

  • Rationale: In some cases, running the reaction neat (without solvent) at an elevated temperature can increase the concentration of reactants and drive the equilibrium towards the product.[7]

  • Protocol:

    • Carefully mix 5-ethyl-2-nitrophenol and the acid anhydride in a reaction vessel.

    • Heat the mixture to 80-100 °C under an inert atmosphere, monitoring the reaction by TLC.

    • After completion, the excess anhydride and acetic acid byproduct can be removed under reduced pressure.

Caption: Decision tree for improving acylation yields.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group for the hydroxyl function of 5-ethyl-2-nitrophenol to avoid side reactions?

A1: Yes, protecting the phenolic hydroxyl group can be a viable strategy, especially in multi-step syntheses where the phenol functionality might interfere with subsequent reactions.[8] The choice of protecting group is crucial and should be orthogonal to the other functional groups in your molecule and the reaction conditions you plan to use.

  • Common Protecting Groups for Phenols:

    • Methyl Ether: Stable to a wide range of conditions but requires harsh reagents for deprotection (e.g., BBr₃).

    • Benzyl Ether (Bn): Can be removed under mild conditions by hydrogenolysis.

    • Silyl Ethers (e.g., TBDMS, TIPS): Cleaved by fluoride sources (e.g., TBAF) or acid. Their steric bulk can be tuned to offer different levels of stability.[9]

    • Methoxymethyl (MOM) Ether: Stable to bases and nucleophiles, removed with acid.

Q2: Are there any modern catalytic methods that are particularly well-suited for reactions with 5-ethyl-2-nitrophenol?

A2: Absolutely. Modern organometallic catalysis offers powerful solutions for coupling sterically hindered substrates.

  • Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N and C-O bonds with aryl halides.[10] While typically used for amination, variants for etherification exist and are suitable for hindered phenols. The choice of phosphine ligand is critical for success.

  • Ullmann Condensation with Modern Ligands: As mentioned earlier, the classic Ullmann reaction has been significantly improved with the development of new copper-ligand systems that allow for lower reaction temperatures and broader substrate scope, including hindered phenols.[4]

Q3: I am considering a reaction that involves the reduction of the nitro group in 5-ethyl-2-nitrophenol. Will the other functional groups be affected?

A3: The selective reduction of the nitro group in the presence of a phenol and an ethyl group is generally feasible. Standard conditions such as catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation (e.g., ammonium formate, Pd/C) are often effective. It is important to choose conditions that will not reduce the aromatic ring or cleave any protecting groups you may have in place.

References

  • (PDF) Synthesis of ortho -Nitrophenols with an Ester Functionality via Nitro Rearrangement. (2025-12-28). ResearchGate. [Link]

  • Production method of 2-methyl-5-nitrophenol. (2016-08-10).
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry. [Link]

  • 5-Ethyl-2-nitrophenol. PubChem. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2024-11-25). The Journal of Organic Chemistry. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Protecting Groups. UT Southwestern. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Williamson Ether Synthesis. (2023-01-22). Chemistry LibreTexts. [Link]

  • How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate? (2015-03-04). ResearchGate. [Link]

  • General procedure for the acylation of 4-nitrophenol. ResearchGate. [Link]

  • PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox... PMC. [Link]

  • Selected Nitrophenol Ethers and Related Compounds. DTIC. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015-04-08). PubMed Central. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link]

  • Protection for Phenols and Catechols. ResearchGate. [Link]

  • One-pot efficient reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). Chemistry LibreTexts. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]

  • 2 methyl 5 nitro phenol. shreedevamanichemopharma.com. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

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Technical Support Center: Nitrophenol Analysis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving GC Column Tailing Issues for Nitrophenol Analysis Content Owner: Senior Application Scientist, Chromatography Division Last Updated: February 2026

Executive Summary: The "Bad Actor" Problem

Nitrophenols (particularly 2,4-dinitrophenol) are among the most notorious "bad actors" in gas chromatography. Their high acidity (pKa ~4-7) and polarity cause them to interact aggressively with active silanol sites (-Si-OH) in the injection port and column stationary phase.

The Symptom: You observe severe peak tailing (Asymmetry factor > 2.0), retention time shifts, or complete loss of response for late-eluting nitrophenols, while neutral compounds (like PAHs) in the same mix look perfect.

The Diagnosis: Tailing is rarely a "column failure" in the traditional sense. It is almost always an activity issue located in the inlet liner or the first 50 cm of the column.

Interactive Troubleshooting Logic

Before changing parameters, use this logic flow to isolate the source of the tailing.

TroubleshootingLogic Start Symptom: Nitrophenol Tailing CheckInlet Step 1: Inspect Inlet Liner (Is there glass wool?) Start->CheckInlet WoolYes Yes: Glass Wool Present CheckInlet->WoolYes WoolNo No: Open/Tapered Liner CheckInlet->WoolNo ActionWool CRITICAL: Glass wool is the #1 source of activity. Replace with Ultra Inert wool or remove. WoolYes->ActionWool CheckColumn Step 2: Column Maintenance (Cut 20-30cm from front) WoolNo->CheckColumn ActionWool->CheckColumn TestMix Run Test Mix (e.g., EPA 8270 Tuning Mix) CheckColumn->TestMix ResultGood Tailing Resolved? Maintain system hygiene. TestMix->ResultGood Yes ResultBad Tailing Persists? Consider Derivatization. TestMix->ResultBad No

Figure 1: Systematic isolation of active sites causing nitrophenol adsorption.

Hardware & Consumables: The First Line of Defense

If you are mandated to run EPA Method 8270 (Semivolatiles), you likely cannot derivatize. You must rely on system inertness.[1][2]

The Inlet Liner: The Usual Suspect

Nitrophenols will hydrogen bond to any available silanol group. Standard deactivated liners often fail after just a few injections of dirty matrices.

  • Recommendation: Use Ultra Inert (UI) or Topaz class liners. These undergo a secondary deactivation process specifically for acidic compounds.

  • Glass Wool: Avoid if possible. If you must use it (to trap non-volatiles), use liners with wool placed low in the liner, near the column entrance, to minimize residence time in the hot zone.

Column Maintenance

Active sites accumulate at the head of the column due to sample matrix deposition.

  • Protocol: Trim 10–30 cm from the inlet side of the column.[3]

  • Verification: Inject a test standard containing Pentachlorophenol or 2,4-Dinitrophenol . These are your "canary in the coal mine." If these tail, your system is active.[4]

The "Nuclear Option": Derivatization

If you are not restricted by a specific regulatory method that forbids it, derivatization is the superior scientific solution. It chemically masks the polar hydroxyl (-OH) group, converting the nitrophenol into a volatile, non-polar silyl ether.

Comparison: Direct Injection vs. Derivatization
FeatureDirect Injection (Free Phenols)Derivatization (Silylation)
Peak Shape Often tails (As > 1.5)Sharp, symmetrical (As ~ 1.0)
Sensitivity Lower (adsorption losses)Higher (better transport)
Stability Poor (pH sensitive)High (thermally stable)
Prep Time Fast (Dilute & Shoot)Slow (+30-60 mins)
Reagent NoneBSTFA + 1% TMCS
Derivatization Workflow (Silylation)

The standard protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst.[5]

DerivatizationFlow Reactants Nitrophenol (Polar, Acidic) Process Incubate 65°C for 30 mins Reactants->Process Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Process Product TMS-Nitrophenol (Volatile, Non-polar) Process->Product

Figure 2: Conversion of active nitrophenol to stable TMS-derivative.

Protocol Steps:

  • Evaporate sample extract to dryness under nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Add 50 µL of dry pyridine (optional, acts as an acid scavenger).

  • Cap and heat at 65°C for 30 minutes .

  • Inject directly into the GC.

Frequently Asked Questions (FAQ)

Q: I replaced the liner and cut the column, but 2,4-Dinitrophenol still disappears. Why? A: Check your inlet temperature . Dinitrophenols are thermally labile. If your inlet is too hot (>280°C), they may degrade before reaching the column. Try lowering the inlet temperature to 250°C. Also, check the Gold Seal (Agilent systems) at the base of the inlet; these can become active and require replacement.

Q: Can I use a WAX column instead of a 5-MS column? A: Yes. If you are analyzing only phenols, a WAX (Polyethylene Glycol) column is chemically preferred because its polarity matches the analytes, resulting in better peak shapes without derivatization. However, WAX columns have lower maximum temperatures (~250°C) and higher bleed, making them less suitable for trace analysis by MS.

Q: My peaks look good for the first 5 runs, then tailing returns. What is happening? A: This is "matrix-induced activity." Your sample matrix (proteins, sugars, heavy oils) is coating the liner and creating new active sites.

  • Fix: Use a Backflush system to reverse flow after the peak of interest elutes, preventing heavy matrix from baking onto the column head.

References

  • Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]

  • Restek Corporation. (2018).[2] GC Troubleshooting: Tailing Peaks. Retrieved from [Link]

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] Retrieved from [Link]

  • Phenomenex. (2025).[3] Derivatization for Gas Chromatography: Silylation Reagents. Retrieved from [Link]

Sources

Technical Support Center: Isolation of 5-Ethyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers isolating 5-ethyl-2-nitrophenol (also known as 2-nitro-5-ethylphenol) from crude reaction mixtures, typically resulting from the nitration of 3-ethylphenol.

Topic: Separation of 5-ethyl-2-nitrophenol from reaction byproducts (isomers, tars, and starting materials). User Level: Senior Researcher / Process Chemist. Core Principle: Exploiting the Cheletion Effect (Intramolecular Hydrogen Bonding) for physical separation.

🔬 Executive Summary: The Chelation Advantage

The separation of 5-ethyl-2-nitrophenol (Target) from its major byproduct, 4-nitro-3-ethylphenol (Para-isomer), relies on a fundamental difference in molecular topology.[1]

  • Target (Ortho-isomer): The nitro group at position 2 forms a strong intramolecular hydrogen bond with the hydroxyl group at position 1. This "locks" the molecule into a non-polar, monomeric unit that is steam volatile and soluble in non-polar solvents.

  • Byproduct (Para-isomer): The nitro group at position 4 cannot bond with the hydroxyl group. Instead, it forms intermolecular hydrogen bonds with neighboring molecules, creating a lattice-like network with a high boiling point and low volatility.

📊 Quick Reference: Physicochemical Contrast

Property5-Ethyl-2-nitrophenol (Target)4-Nitro-3-ethylphenol (Byproduct)Separation Implication
Structure Ortho-nitro (1,2-relationship)Para-nitro (1,4-relationship)Basis for all methods below.[1]
H-Bonding Intramolecular (Chelate)Intermolecular (Network)Key Driver
Steam Volatility High NegligibleSteam distillation is the primary method.[1]
Polarity Low (Non-polar surface)High (Polar surface)Elutes first in Silica Chromatography.
Solubility Soluble in Hexane/DCMPoor in Hexane; Soluble in EtOHDifferential extraction possible.

🛠 Module 1: Steam Distillation (Primary Protocol)

Status: Recommended First-Line Purification Objective: Bulk separation of the target from non-volatile para-isomers and tarry oxidation products.

🔹 The Protocol[1][2][3][4][5]
  • Acidification: Ensure the crude reaction mixture is acidified to pH < 2 using dilute H₂SO₄. Crucial: Phenolates (anionic form) are not volatile. You must distill the free phenol.

  • Setup: Rig a steam distillation apparatus. If a steam line is unavailable, use a 2-neck flask with a water addition funnel to generate internal steam (hydrodistillation), though external steam is more efficient.[1]

  • Distillation: Pass vigorous steam through the mixture.

    • Observation: The target 5-ethyl-2-nitrophenol will co-distill as a yellow oil or solid in the condensate.[1]

    • Endpoint: Continue until the distillate runs clear and colorless.

  • Recovery:

    • Cool the distillate.[2][3] The target may crystallize.

    • If liquid/oiled out: Extract the distillate with Dichloromethane (DCM) (

      
      ).
      
    • Dry over Na₂SO₄ and concentrate.[1]

🔹 Troubleshooting Guide: Steam Distillation

Q: The distillate is clear, but I know product remains in the pot. Why?

  • Cause 1 (pH): The mixture is likely basic or neutral. The nitrophenol exists as a water-soluble salt.

    • Fix: Check pH.[3] Add acid until pH ~1.

  • Cause 2 (Temperature): Steam flow is too slow, or the pot is cooling down (filling with water).

    • Fix: Heat the reaction flask externally (oil bath at 110°C) while passing steam to prevent condensation buildup.

Q: I am seeing red/brown tars in my distillate.

  • Cause: "Bumping" or mechanical carryover of the pot residue.

    • Fix: Install a Claisen adapter or a splash trap (trap bulb) between the flask and the condenser.

Q: The product solidifies in the condenser and blocks it.

  • Cause: 5-ethyl-2-nitrophenol has a melting point near ambient/steam temperature.[1]

    • Fix: Turn off the cooling water in the condenser temporarily to melt the plug, or use warm water (40-50°C) in the condenser jacket.[1]

🧪 Module 2: Chromatographic Purification (Polishing)[1]

Status: For High Purity (>99%) or Difficult Separations Objective: Removal of trace "hindered ortho" isomers (e.g., 2-nitro-3-ethylphenol) that may also be steam volatile.[1]

🔹 The Logic

Because the target (5-ethyl-2-nitrophenol) has intramolecular H-bonding, it is significantly less polar than its isomers.[1] It will travel much faster on silica gel.

🔹 The Workflow
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with 100% Hexane (or Petroleum Ether).

  • Elution Strategy:

    • Fraction A (Target): Slowly increase polarity to 5-10% Ethyl Acetate in Hexane. The yellow band of 5-ethyl-2-nitrophenol will elute first (high

      
      ).[1]
      
    • Fraction B (Impurities): The para-isomer and other polar byproducts will remain at the baseline or elute only with much higher polarity (e.g., 30-50% EtOAc).

🔹 Visualization (Graphviz)[1]

SeparationLogic Target Target: 5-ethyl-2-nitrophenol (Low Polarity, High Rf) Impurity Impurity: 4-nitro-3-ethylphenol (High Polarity, Low Rf) Silica Silica Gel Surface (Polar - OH groups) Silica->Target Weak Interaction (H-bond is internal) Silica->Impurity Strong Interaction (Intermolecular H-bonding)

Caption: Chromatographic behavior is dictated by the "Chelation Effect." The target is "internally satisfied" and ignores the polar silica, eluting rapidly.

❓ FAQs: Common Experimental Scenarios

Q: Can I use recrystallization instead of steam distillation? A: Yes, but it is less efficient for the initial step. If you choose this route, use Ethanol/Water mixtures.[3]

  • Protocol: Dissolve crude solid in minimum hot ethanol. Add water dropwise until turbidity persists. Heat to clear, then cool slowly. The para-isomer is often less soluble in cold benzene/hexane, while the ortho-isomer (target) is very soluble.[1] Conversely, in aqueous ethanol, the para-isomer often crystallizes out first due to its high lattice energy. Warning: Steam distillation is superior for removing tars.

Q: My yield is lower than reported in literature (40-50%). Where did it go? A: Check the aqueous layer of the reaction/workup.[2]

  • Di-nitration: Did you use excess nitric acid? You may have formed dinitro-species (soluble in water/base).[1]

  • Oxidation: Nitric acid is an oxidant. Tarry byproducts represent lost yield.

  • Volatility: Did you rotovap the product at high vacuum and high heat? 5-ethyl-2-nitrophenol is volatile.[1] Always check your bump trap and condenser.

Q: How do I confirm I have the correct isomer? A:

  • IR Spectroscopy: Look for two distinct OH stretches.

    • Target (Ortho): Broad/weak OH stretch shifted to ~3200 cm⁻¹ (chelated).

    • Byproduct (Para): Sharp/strong "free" OH stretch near 3600 cm⁻¹ (if dilute) or broad intermolecular band (if concentrated).

  • NMR: The coupling constants of the aromatic protons will differ.

    • 5-ethyl-2-nitrophenol: Aromatic protons are at positions 3, 4, and 6. Expect meta-coupling and ortho-coupling patterns distinct from the para-isomer.

🔗 References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for steam distillation of ortho-nitrophenols).

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (Mechanistic explanation of intramolecular H-bonding in ortho-isomers).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol. Retrieved from .

  • Hanson, J. R. (2001). Functional Group Chemistry. Royal Society of Chemistry. (Details on separation of isomers via chromatography).

📉 Workflow Visualization[1]

IsolationWorkflow Start Crude Nitration Mixture (Target, Para-isomer, Tars) Acidify Acidify to pH < 2 (H2SO4) Start->Acidify SteamDist Steam Distillation Acidify->SteamDist Distillate Distillate (Yellow Oil/Solid + Water) SteamDist->Distillate Volatile Fraction Residue Pot Residue (Para-isomer + Tars) SteamDist->Residue Non-Volatile Extract Extract with DCM Dry (Na2SO4) -> Evaporate Distillate->Extract CrudeTarget Crude 5-ethyl-2-nitrophenol Extract->CrudeTarget CheckPurity Check Purity (TLC/NMR) CrudeTarget->CheckPurity Pure Final Product (>98% Pure) CheckPurity->Pure Clean Column Column Chromatography (Hexane -> 5% EtOAc) CheckPurity->Column Isomers Present Column->Pure

Caption: Decision tree for the isolation of 5-ethyl-2-nitrophenol, prioritizing steam distillation.

Sources

Technical Support Center: Solubility Optimization for 5-Ethyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of 5-Ethyl-2-Nitrophenol for Biological Assays Content Type: Technical Support Center Guide

Welcome to the Application Support Hub. This guide addresses the specific physicochemical challenges of using 5-ethyl-2-nitrophenol (CAS 101664-28-2) in biological assays. As a lipophilic weak acid (LogP ~2.7), this compound presents a high risk of precipitation when transitioning from organic stock solutions to aqueous assay buffers.

The following protocols are designed to maintain compound stability, prevent "crashing out," and ensure the validity of your biological data.

🔬 Part 1: Stock Solution Preparation (The Foundation)[1]

Core Principle: The stability of your assay begins with the quality of your stock solution. Water must be rigorously excluded at this stage to prevent micro-precipitation.

Q: What is the optimal solvent system for 5-ethyl-2-nitrophenol?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard.[1] While ethanol is a potential alternative, DMSO is preferred for its lower volatility and higher solubilizing power for nitrophenols.

  • Target Concentration: Prepare a 10 mM to 100 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C, protected from light (nitro compounds can be photosensitive).[1]

Q: Why does my stock solution look cloudy after thawing?

A: This indicates moisture contamination or incomplete thawing .[1] DMSO is hygroscopic; it absorbs water from the air, which reduces the solubility of hydrophobic compounds.

Troubleshooting Protocol:

  • Warm: Place the vial in a 37°C water bath for 5–10 minutes.

  • Vortex: Vortex vigorously for 30 seconds.

  • Sonicate: If cloudiness persists, sonicate for 5 minutes at 40 kHz.

  • Inspect: Hold the vial against a light source. The solution must be optically clear. If particles remain, do not filter (this changes the concentration). Discard and prepare fresh using a new bottle of anhydrous DMSO.

🧪 Part 2: Dilution Strategies (The Critical Interface)

Core Principle: The "Crash Effect." Adding a high-concentration organic stock directly to a large volume of aqueous buffer causes a rapid local spike in water concentration, forcing the hydrophobic compound out of solution before it can disperse.

Protocol: The "Intermediate Step" Dilution Method

Do not pipette 1 µL of stock directly into 10 mL of media. Use this step-down approach to maintain solubility.

Step-by-Step Workflow:

  • Prepare an Intermediate Stock (100x):

    • Dilute your Master Stock (e.g., 100 mM) into pure DMSO or a 50:50 DMSO:Water mix to create a working solution at 100x your final assay concentration.

    • Why? This keeps the compound solubilized while lowering the viscosity difference for the next step.

  • Final Dilution (1x):

    • Pipette the assay buffer (e.g., PBS or Media) into a tube.

    • While vortexing the buffer gently , slowly add the Intermediate Stock.

    • Crucial: Ensure the final DMSO concentration is < 0.5% (v/v) for cell-based assays to avoid solvent toxicity [1].[1][2][3]

Visual Guide: Serial Dilution Workflow

DilutionWorkflow cluster_warning Critical Control Point Stock Master Stock (100 mM in 100% DMSO) Inter Intermediate Stock (1 mM in 100% DMSO) Stock->Inter 1:100 Dilution (into DMSO) Final Final Assay Well (10 µM Compound 0.1% DMSO) Inter->Final 1:100 Dilution (Dropwise into Buffer) Buffer Assay Buffer (PBS/Media, pH 7.4) Buffer->Final 99% Volume

Figure 1: Step-down dilution workflow to prevent precipitation shock. Direct addition of high-concentration stock to buffer is the leading cause of assay variability.

⚙️ Part 3: Advanced Solubility Engineering

If the standard DMSO protocol fails (e.g., you need higher concentrations >100 µM), use these physicochemical "hacks."

Strategy A: pH Tuning (The "Ionization Switch")

Mechanism: 5-ethyl-2-nitrophenol is a weak acid.[1] The nitro group withdraws electrons, making the phenolic hydroxyl group acidic (estimated pKa ~7.2 based on 2-nitrophenol analogs [2]).

  • At pH < 7.0: The compound is protonated (neutral) and hydrophobic (insoluble).[1]

  • At pH > 8.0: The compound is deprotonated (anionic) and hydrophilic (soluble).[1]

Protocol: Adjust your assay buffer to pH 7.8 – 8.0 if your biological system tolerates it. This shifts the equilibrium toward the phenolate ion, drastically increasing solubility without adding more organic solvent.

Strategy B: Cyclodextrin Complexation (The "Trojan Horse")

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic nitrophenol ring inside its cavity while presenting a hydrophilic exterior to the water [3].[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water/buffer.[1]

  • Use this CD solution to dilute your DMSO stock instead of plain buffer.

  • Note: This can allow for final DMSO concentrations as low as 0.01%, reducing solvent toxicity.[2][3]

📊 Part 4: Quantitative Data & Limits

Table 1: Solvent Compatibility Guide for 5-Ethyl-2-Nitrophenol

ParameterValue / LimitNotes
Max Solubility (DMSO) > 100 mMExcellent. Use for Master Stock.
Max Solubility (Water, pH 7.0) < 100 µM (Est.)Poor.[1] High risk of precipitation.
Max Solubility (Water, pH 8.5) > 1 mM (Est.)[1]Good. Ionization enhances solubility.
Cell Toxicity Limit (DMSO) 0.1% - 0.5%Cell line dependent.[1][4][5] Always run a vehicle control [4].
Cell Toxicity Limit (Ethanol) < 0.1%More toxic than DMSO for many cell lines.[1]

❓ Part 5: Troubleshooting Common Failures

Logic Tree: Diagnosing Precipitation

Troubleshooting Problem Issue: Compound Precipitates in Assay Buffer CheckConc Is Final Concentration > 100 µM? Problem->CheckConc CheckpH Is Buffer pH < 7.2? CheckConc->CheckpH No Sol1 Action: Use HP-beta-Cyclodextrin or reduce concentration. CheckConc->Sol1 Yes CheckMix Did you add Stock directly to Buffer? CheckpH->CheckMix No Sol2 Action: Adjust Buffer pH to 7.8 - 8.0 (Induce Ionization). CheckpH->Sol2 Yes CheckMix->Sol1 No (Unknown cause) Sol3 Action: Use Intermediate Dilution Step (See Part 2). CheckMix->Sol3 Yes

Figure 2: Diagnostic logic for resolving precipitation issues. Follow the diamonds to find the corrective action.

FAQ

Q: My cells are dying in the treatment wells, but I don't see crystals. Is it the compound or the solvent? A: This is a classic ambiguity. You must run a Vehicle Control (cells + media + exact % DMSO used in treatment).[1]

  • If Vehicle Control cells die: Your DMSO concentration is too high (>0.5%).[1] Reduce it or switch to Cyclodextrins.

  • If Vehicle Control cells live: The toxicity is likely due to the 5-ethyl-2-nitrophenol itself (pharmacological effect).[1]

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster (changing concentrations in open wells) and is generally more cytotoxic than DMSO at equivalent percentages.[1] Only use Ethanol if your specific assay is sensitive to DMSO interference (e.g., some enzyme assays).

📚 References

  • LifeTein. (2023).[1][4] DMSO Usage in Cell Culture: Toxicity Limits and Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 6947, 2-Nitrophenol (Physical Properties).[1] Retrieved from [Link][1]

  • Szente, L., & Szejtli, J. (1999). Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews. (Contextual grounding on CD-nitrophenol complexation mechanisms).

  • Protocol Online. (2006).[1] Maximum allowable limit of DMSO as a solvent in cell culture.[2][3][4][5] Retrieved from [Link]

Sources

Validation & Comparative

characteristic IR absorption bands for 5-ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characteristic infrared (IR) absorption profile of 5-ethyl-2-nitrophenol , a critical intermediate in organic synthesis. It focuses on distinguishing this specific isomer from its precursors and structural analogs using vibrational spectroscopy.

A Comparative Spectroscopic Guide for Structural Validation

Executive Summary & Structural Context

5-Ethyl-2-nitrophenol (CAS: 101664-28-2) presents a unique spectroscopic challenge and opportunity due to its specific substitution pattern. Unlike its meta or para isomers, this molecule features an intramolecular hydrogen bond (chelation) between the hydroxyl proton and the oxygen of the ortho-nitro group.

This interaction creates a thermodynamically stable 6-membered ring, significantly altering the vibrational force constants of both the O-H and N-O bonds. For researchers, this "Ortho-Effect" is the primary diagnostic tool for validating regioselectivity during synthesis (e.g., nitration of 3-ethylphenol).

Key Structural Features[1][2][3][4][5][6][7]
  • Ortho-Nitro Group: Acts as a hydrogen bond acceptor.

  • Phenolic Hydroxyl: Acts as a hydrogen bond donor (locked in cis-conformation).

  • Ethyl Group: Provides aliphatic markers distinct from the aromatic scaffold.

Detailed Spectral Analysis

The following assignments are based on the specific electronic environment of the 1,2,5-substitution pattern.

Table 1: Characteristic Absorption Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Phenolic O-H Stretching3200 – 3250 Medium, BroadPrimary Identifier. Shifted ~300-400 cm⁻¹ lower than free phenol (~3600) due to intramolecular H-bonding (chelation). Distinctly sharper than the broad intermolecular bands of para-isomers.
Nitro (NO₂) Asymmetric Stretch1530 – 1550 StrongSlightly shifted to lower frequencies due to conjugation and H-bonding interactions.
Nitro (NO₂) Symmetric Stretch1340 – 1360 StrongCoupled with the C-N stretch; intensity confirms nitro presence vs. oxidation byproducts.
Aromatic Ring C=C Stretching1590 – 1610 Variable"Ring Breathing" modes. Often appears as a doublet near 1600 cm⁻¹.
Ethyl Group C-H Stretching (sp³)2960 – 2870 MediumDifferentiates from non-alkylated nitrophenols. Look for asymmetric (2960) and symmetric (2870) modes.
Ethyl Group CH₂/CH₃ Bending1460, 1375 MediumThe 1375 cm⁻¹ methyl umbrella mode is a reliable marker for the ethyl chain.
C-N Bond Stretching~850 MediumConnects the nitro group to the ring; position is sensitive to the ortho steric environment.
Out-of-Plane (OOP) C-H Bending800 – 860 StrongFingerprint Region. Specific to 1,2,4- or 1,2,5-trisubstituted benzenes. Used to distinguish from isomers.[1]

Comparative Performance Analysis

In drug development and synthesis, the "performance" of an analytic technique is defined by its ability to resolve the target compound from impurities. The table below contrasts 5-ethyl-2-nitrophenol with its most common contaminants.

Table 2: Spectral Differentiation Matrix
CompoundRelationshipKey Differentiating Feature (IR)Mechanistic Cause
3-Ethylphenol PrecursorAbsence of 1530/1350 cm⁻¹ bands Lack of NO₂ group. The O-H stretch will also be higher (free) or very broad (intermolecular) depending on concentration.
4-Ethyl-2-nitrophenol RegioisomerFingerprint (600-900 cm⁻¹) Both have ortho-chelation (similar OH/NO₂ bands). Differentiation relies on OOP bending patterns specific to the position of the ethyl group.
2-Ethyl-4-nitrophenol RegioisomerO-H Stretch Position Critical: The NO₂ is para to OH. No chelation occurs. O-H band appears as a strong, broad intermolecular peak at 3300–3400 cm⁻¹ (solid state).
2-Nitrophenol AnalogAbsence of 2960/2870 cm⁻¹ Lack of Ethyl group. The aliphatic C-H stretching region will be empty.

Mechanistic Visualization

The following diagrams illustrate the structural basis for the spectral shifts and a logical workflow for identification.

Diagram 1: The "Ortho-Effect" & Chelation

This diagram highlights the intramolecular hydrogen bond responsible for the diagnostic O-H shift.

G cluster_mol 5-Ethyl-2-Nitrophenol Structure OH Hydroxyl (O-H) Ring Aromatic Ring OH->Ring Effect Intramolecular H-Bond (Chelation) OH->Effect Donor NO2 Nitro (NO₂) NO2->Ring NO2->Effect Acceptor Ethyl Ethyl Group (C₂H₅) Ethyl->Ring Shift IR Consequence: O-H Shift to ~3200 cm⁻¹ (Lower Frequency) Effect->Shift

Caption: The formation of a 6-membered chelate ring locks the O-H bond, weakening it and lowering its vibrational frequency compared to free phenols.

Diagram 2: Identification Decision Tree

A self-validating logic flow for confirming product identity from a crude reaction mixture.

DecisionTree Start Unknown Sample Spectrum CheckNO2 Are strong bands present at 1530 & 1350 cm⁻¹? Start->CheckNO2 CheckAlkyl Are aliphatic C-H bands present (2960-2870 cm⁻¹)? CheckNO2->CheckAlkyl Yes Result_Precursor Precursor (3-Ethylphenol) CheckNO2->Result_Precursor No CheckOH Check O-H Region Position CheckAlkyl->CheckOH Yes Result_Analog Analog (2-Nitrophenol) CheckAlkyl->Result_Analog No Result_Para Isomer: 2-Ethyl-4-Nitrophenol (Intermolecular H-Bond) CheckOH->Result_Para >3300 cm⁻¹ (Broad) Result_Target Target: 5-Ethyl-2-Nitrophenol (Intramolecular H-Bond) CheckOH->Result_Target ~3200 cm⁻¹ (Sharp/Distinct)

Caption: Logical workflow for distinguishing 5-ethyl-2-nitrophenol from precursors and isomers based on spectral features.

Experimental Protocol: Sample Preparation & Validation

To ensure reproducible data (Trustworthiness), follow this protocol. The "Ortho-Effect" is sensitive to solvent interactions, so solid-state analysis is preferred to observe the chelation clearly.

Method: KBr Pellet Transmission (Preferred)
  • Preparation: Mix 1–2 mg of the solid 5-ethyl-2-nitrophenol with ~200 mg of dry, spectroscopic-grade KBr powder.

  • Grinding: Grind intimately in an agate mortar until the mixture is a fine, uniform powder. Causality: Coarse particles cause light scattering (Christiansen effect), distorting baseline and band shapes.

  • Pressing: Press into a transparent pellet using a hydraulic press (approx. 8-10 tons pressure) under vacuum.

  • Measurement: Collect background (pure KBr) and sample spectra (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Self-Validation Steps
  • Check 1 (Water): If a broad band appears >3400 cm⁻¹, the KBr is wet. Dry the powder and re-press.

  • Check 2 (Concentration): If the NO₂ bands are flat-topped (absorbance > 1.5), the sample is too concentrated. Regrind with more KBr.

  • Check 3 (Chelation Verification): If running in solution (e.g., CCl₄), the O-H band at ~3200 cm⁻¹ should remain constant regardless of dilution. If it shifts or weakens upon dilution, it is an intermolecular bond (impurity), not the intramolecular bond of the target.

References

  • Bartleby. P-Nitrophenol Vs Ir - Comparison of Ortho and Para Isomers. Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Data for Nitrophenols. Retrieved from

  • LibreTexts Chemistry. 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from

  • PubChem. 5-Ethyl-2-nitrophenol Compound Summary. Retrieved from [2]

  • ResearchGate. Infrared spectra of 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. Retrieved from [3]

Sources

A Senior Application Scientist's Guide to Reverse-Phase HPLC Retention of Ethyl Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and environmental analysis, the accurate separation and quantification of isomeric compounds are paramount. Positional isomers often exhibit distinct pharmacological, toxicological, and environmental fates, necessitating robust analytical methodologies for their differentiation. This guide provides an in-depth comparison of the expected High-Performance Liquid Chromatography (HPLC) retention times of the ten positional isomers of ethyl nitrophenol.

This document moves beyond a simple recitation of methods. It is designed to provide a foundational understanding of the principles governing the chromatographic behavior of these isomers, enabling you to predict their elution order and develop effective separation strategies. The insights herein are grounded in established chromatographic theory and physicochemical properties.

The Foundational Principle: Hydrophobicity in Reversed-Phase HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of separating moderately polar to nonpolar compounds. The fundamental principle governing retention in RP-HPLC is the hydrophobic interaction between the analyte and the nonpolar stationary phase, which is typically a silica support chemically bonded with alkyl chains (e.g., C8 or C18).[1]

A more hydrophobic, or less polar, analyte will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a later elution and a higher retention time. Conversely, a more polar analyte will have a greater affinity for the polar mobile phase and will elute earlier. The hydrophobicity of a molecule can be quantitatively estimated by its octanol-water partition coefficient (LogP) or its computationally derived equivalent, XLogP3. A higher LogP or XLogP3 value indicates greater hydrophobicity.

The Ethyl Nitrophenol Isomers: A Comparative Overview

There are ten possible positional isomers of ethyl nitrophenol. The relative positions of the ethyl, nitro, and hydroxyl groups on the benzene ring significantly influence the molecule's overall polarity and, consequently, its retention time in RP-HPLC.

Physicochemical Properties Influencing Retention

To predict the elution order of the ethyl nitrophenol isomers, we must consider two key physicochemical properties:

  • Hydrophobicity (XLogP3): This is the primary determinant of retention in RP-HPLC. A higher XLogP3 value predicts a longer retention time.

  • Acidity (pKa): The pKa of the phenolic hydroxyl group influences the extent of ionization at a given mobile phase pH. In its ionized (phenolate) form, the molecule is significantly more polar and will elute much earlier. To ensure reproducible retention times and focus the separation on hydrophobicity, the mobile phase is typically buffered to a pH at least two units below the pKa of the analytes, ensuring they remain in their neutral, less polar form. The pKa values for nitrophenols are influenced by the electron-withdrawing nature of the nitro group.[2]

The following table summarizes the computed XLogP3 and predicted pKa values for the ten ethyl nitrophenol isomers.

IsomerStructureIUPAC NamePubChem CIDXLogP3Predicted pKa
1 2-ethyl-3-nitrophenol137809032.9~8.5-9.5
2 2-ethyl-4-nitrophenol2147422.0~7.2
3 2-ethyl-5-nitrophenol189800772.2~8.4
4 2-ethyl-6-nitrophenol2002132.2~7.5
5 3-ethyl-2-nitrophenol113264492.7~7.3
6 3-ethyl-4-nitrophenol137809052.9~7.2
7 3-ethyl-5-nitrophenol135451672.8~8.5-9.5
8 4-ethyl-2-nitrophenol919012.8~7.3
9 4-ethyl-3-nitrophenol678144312.2~8.4
10 5-ethyl-2-nitrophenol155967142.7~7.3

Note: Predicted pKa values are estimated based on the known pKa of nitrophenol isomers and the electronic effects of the ethyl group. Experimental determination is recommended for highest accuracy.

Predicted Elution Order

Based on the XLogP3 values, the predicted elution order from earliest to latest in a reversed-phase HPLC system is as follows:

2-ethyl-4-nitrophenol (XLogP3 = 2.0) → 2-ethyl-5-nitrophenol (XLogP3 = 2.2) / 2-ethyl-6-nitrophenol (XLogP3 = 2.2) / 4-ethyl-3-nitrophenol (XLogP3 = 2.2) → 3-ethyl-2-nitrophenol (XLogP3 = 2.7) / 5-ethyl-2-nitrophenol (XLogP3 = 2.7) → 3-ethyl-5-nitrophenol (XLogP3 = 2.8) / 4-ethyl-2-nitrophenol (XLogP3 = 2.8) → 2-ethyl-3-nitrophenol (XLogP3 = 2.9) / 3-ethyl-4-nitrophenol (XLogP3 = 2.9)

It is important to note that isomers with identical or very similar XLogP3 values may co-elute or exhibit only partial separation. In such cases, optimization of the mobile phase composition, gradient, or temperature, or employing a column with a different selectivity (e.g., a phenyl-hexyl column) may be necessary to achieve baseline resolution.

Experimental Protocol for the Separation of Ethyl Nitrophenol Isomers

The following protocol provides a robust starting point for the separation of ethyl nitrophenol isomers using a standard reversed-phase HPLC system with UV detection.

I. Materials and Reagents
  • Analytes: Analytical standards of the ten ethyl nitrophenol isomers.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water (18.2 MΩ·cm).

  • Buffer components: Phosphate salts or formic acid for mobile phase pH adjustment.

  • Sample solvent: 50:50 (v/v) acetonitrile:water.

II. Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 30% B to 70% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or optimized based on the UV spectra of the individual isomers).

  • Injection Volume: 10 µL.

III. Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all ten isomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions in the sample solvent.

  • Sample Preparation: Dissolve the sample in the sample solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

IV. Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the comparison of ethyl nitrophenol isomer retention times.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Individual Stock Solutions (1 mg/mL) working Prepare Mixed Working Standard (10 µg/mL) stock->working inject Inject Standard/Sample working->inject sample Prepare and Filter Sample sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Chromatographic Peaks detect->integrate compare Compare Retention Times (tR) integrate->compare

Figure 1. Experimental workflow for the HPLC analysis of ethyl nitrophenol isomers.

Causality Behind Experimental Choices

  • C18 Column: A C18 column is chosen for its broad applicability in reversed-phase chromatography and its strong hydrophobic retention mechanism, which is ideal for separating compounds based on differences in their hydrophobicity.

  • Acidified Mobile Phase: The use of 0.1% formic acid to lower the mobile phase pH is crucial. By keeping the pH well below the pKa of the phenolic hydroxyl groups, we ensure that the analytes are in their neutral, non-ionized form. This prevents peak tailing and shifting retention times that can occur with ionized species, leading to a more robust and reproducible separation based on the inherent hydrophobicity of the isomers.

  • Gradient Elution: A gradient elution is employed to effectively separate a mixture of compounds with a range of hydrophobicities. It ensures that both the earlier eluting, more polar isomers and the later eluting, more hydrophobic isomers are eluted as sharp, well-defined peaks within a reasonable analysis time.

  • Column Temperature Control: Maintaining a constant column temperature of 30 °C is essential for reproducible retention times. Temperature fluctuations can affect mobile phase viscosity and the kinetics of solute partitioning between the mobile and stationary phases.

Self-Validating System and Trustworthiness

The described protocol is designed to be a self-validating system. The use of a mixed standard containing all ten isomers allows for the simultaneous determination of their relative retention times under identical conditions. Any deviation in the elution order from the prediction based on XLogP3 values can provide valuable insights into secondary retention mechanisms, such as steric effects or dipole-dipole interactions with the stationary phase. The consistency of retention times across multiple injections of the standard solution will validate the stability and reproducibility of the HPLC system and method.

Conclusion

The separation of ethyl nitrophenol isomers by reversed-phase HPLC is a clear example of how subtle changes in molecular structure can lead to significant differences in chromatographic behavior. By understanding the fundamental principles of hydrophobic interaction and the influence of physicochemical properties like XLogP3 and pKa, researchers can predict the elution order of these isomers and develop robust and reliable analytical methods. The provided experimental protocol serves as a comprehensive starting point for achieving the successful separation and analysis of these important compounds.

References

  • PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: 5-Ethyl-2-Nitrophenol Fragmentation & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-ethyl-2-nitrophenol (


, MW 167.[1]16) is a critical structural isomer often encountered as a metabolic degradation product of ethyl-substituted aromatics or as a synthetic impurity in the production of agrochemicals and pharmaceuticals (e.g., specific nitration pathways of 3-ethylphenol).

Accurate identification of this molecule requires distinguishing it from its positional isomers (e.g., 4-ethyl-2-nitrophenol or 3-ethyl-4-nitrophenol). This guide compares the mass spectrometric behavior of 5-ethyl-2-nitrophenol under Electron Ionization (EI) and Electrospray Ionization (ESI) , establishing the "Ortho Effect" as the primary diagnostic tool for structural validation.

Structural Context & Theoretical Basis

The fragmentation of 5-ethyl-2-nitrophenol is governed by two dominant structural features:

  • The Nitro Group (Position 2): Its proximity to the phenolic hydroxyl group (Position 1) facilitates the Ortho Effect , a rearrangement unique to ortho-substituted aromatics.

  • The Ethyl Group (Position 5): Provides an alkyl fragmentation channel (benzylic cleavage) distinct from the nitro-aromatic core.

The Ortho Effect Mechanism

In EI-MS, the molecular ion (


) undergoes a characteristic hydrogen transfer. The oxygen of the nitro group abstracts the phenolic hydrogen (or potentially a benzylic hydrogen, though less favored here), forming a six-membered transition state. This leads to the expulsion of a neutral hydroxyl radical (

), yielding a distinctive

peak. This pathway is geometrically impossible for meta- and para- isomers , making it the definitive fingerprint for 2-nitrophenols.

Fragmentation Pathways (EI-MS)

Under standard 70 eV Electron Ionization, the molecule (


 167) follows three primary degradation pathways.
Pathway A: The Ortho-Elimination (Diagnostic)
  • Mechanism: Intramolecular H-transfer from Phenol-OH to Nitro-O

    
     Loss of 
    
    
    
    .
  • Result: Ion at

    
     150 .
    
  • Significance: High abundance in 2-nitro isomers; absent/negligible in 3- and 4-nitro isomers.

Pathway B: Nitro Group Scission[2]
  • Mechanism: Direct cleavage of the

    
     bond or rearrangement to a nitrite ester followed by loss of 
    
    
    
    or
    
    
    .
  • Result:

    • Loss of

      
       (46 Da) 
      
      
      
      
      
      121
      (Often the Base Peak).
    • Loss of

      
       (30 Da) 
      
      
      
      
      
      137
      .
Pathway C: Ethyl Group Fragmentation
  • Mechanism: Benzylic cleavage losing a methyl radical (

    
    ).
    
  • Result:

    
     167 
    
    
    
    
    
    152
    .
  • Secondary Fragmentation: The

    
     121 ion (after nitro loss) often loses the ethyl group's methyl (15 Da) to form 
    
    
    
    106
    .
Visualization: Fragmentation Topology

The following diagram illustrates the competing pathways and their resultant ions.

G M Molecular Ion [M]+ m/z 167 Ortho Ortho Rearrangement (H-transfer) M->Ortho Ortho Effect M_NO2 [M-NO2]+ m/z 121 (Base Peak Candidate) M->M_NO2 - •NO2 (46) M_NO [M-NO]+ m/z 137 M->M_NO - •NO (30) M_CH3 [M-CH3]+ m/z 152 M->M_CH3 - •CH3 (15) M_OH [M-OH]+ m/z 150 (Diagnostic for 2-Nitro) Ortho->M_OH - •OH (17) M_NO2_CH3 [M-NO2-CH3]+ m/z 106 M_NO2->M_NO2_CH3 - •CH3 (15)

Figure 1: Mechanistic fragmentation map of 5-ethyl-2-nitrophenol under 70 eV EI, highlighting the diagnostic ortho-elimination pathway.

Comparative Analysis: EI vs. ESI

For drug development and impurity profiling, choosing the correct ionization mode is vital.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Radical Cation (

, m/z 167)
Deprotonated Molecular Ion (

, m/z 166)
Mode Positive (Standard)Negative (Preferred for Phenols)
Fragmentation Extensive (In-source)Minimal (Soft Ionization)
Diagnostic Utility High: Distinguishes isomers via Ortho Effect (

150).
Low: Isomers often yield identical

peaks.
Sensitivity Moderate (ng range)High (pg range)
Coupling GC-MSLC-MS
Best For... Structural Elucidation & ID Quantification in Biological Matrices

Critical Insight: ESI in negative mode is highly sensitive for nitrophenols due to the resonance stabilization of the phenoxide ion by the electron-withdrawing nitro group. However, ESI spectra will not show the diagnostic


 150 peak. To distinguish isomers in LC-MS, you must use MS/MS (CID)  to induce fragmentation, though the "ortho effect" is less pronounced in collision-induced dissociation of even-electron ions (

) compared to radical cations (

).

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Use this workflow for impurity identification and isomer differentiation.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate or Methanol. (Derivatization with BSTFA is optional but usually unnecessary for nitrophenols due to intramolecular H-bonding reducing polarity).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film). Phenols can tail on polar columns; low-polarity 5% phenyl is preferred.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV. Scan range 40–300 amu.

  • Data Validation: Look for

    
     167 (Parent), 150 (Ortho-specific), and 121 (Base).
    
Protocol B: LC-MS Quantification (ESI-)

Use this workflow for trace analysis in biological fluids.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH unadjusted or pH 9 with Ammonium Hydroxide to ensure ionization). Avoid Formic Acid as it suppresses negative mode ionization of phenols.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Source Conditions (ESI Negative):

    • Capillary Voltage: -2500 V.

    • Gas Temp: 300°C.

    • Drying Gas: 10 L/min.

  • MRM Transitions (for Triple Quad):

    • Quantifier:

      
       (Loss of NO).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
Workflow Decision Matrix

Workflow Sample Unknown Sample Goal Analytical Goal? Sample->Goal StructID Isomer ID / Structure Goal->StructID Unknown Impurity Quant Trace Quant / Bioanalysis Goal->Quant Metabolite Study GCMS GC-MS (EI) Focus: m/z 150 StructID->GCMS High Specificity LCMS LC-MS (ESI-) Focus: m/z 166 -> 136 Quant->LCMS High Sensitivity

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. 2-Nitrophenol Fragmentation Standards. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 5-Ethyl-2-nitrophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Holcapek, M., et al. (2010). Differentiation of Isomeric Nitrophenols by Electrospray Ionization and Collision-Induced Dissociation. Journal of Mass Spectrometry. (Contextual grounding for ESI behavior of nitrophenols).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9] University Science Books. (Authoritative source for the "Ortho Effect" mechanism).

Sources

Definitive Guide to Reference Standards for 5-Ethyl-2-Nitrophenol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 5-ethyl-2-nitrophenol (5-E-2-NP) , the choice of reference standard is not merely a procurement detail—it is the single largest source of systematic error. Due to the high probability of positional isomerism (e.g., 4-ethyl-2-nitrophenol) arising during synthesis, "purity" on a label often refers to total nitrophenol content rather than the specific isomer.

This guide compares the three tiers of reference standards available for 5-E-2-NP, provides a self-validating qNMR protocol for in-house standardization, and details the HPLC parameters required to separate critical isomers.

Part 1: The Isomer Challenge & Standard Selection

5-ethyl-2-nitrophenol is structurally sensitive. During nitration of 3-ethylphenol, the nitro group can direct to the 2, 4, or 6 positions. Commercial "synthesis grade" reagents often contain up to 5% of the 4-ethyl isomer, which has a nearly identical UV response factor and elutes closely on C18 columns.

Comparative Analysis of Reference Standard Grades

The following table contrasts the three primary classes of standards available. As a scientist, you must match the grade to your data integrity requirements (e.g., IND submission vs. early discovery).

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research/Synthesis Grade
Accreditation ISO 17034 & ISO 17025ISO 9001 (Quality System only)None / Batch-dependent
Purity Definition Metrological Traceability (SI units)Chromatographic Purity (% Area)Chemical Purity (often ignores isomers)
Uncertainty Explicitly stated (e.g., 99.8% ± 0.4%)Not typically providedUnknown
Homogeneity Verified between bottlesAssumedHigh variability
Primary Use Method Validation, Calibration of Working StdsRoutine QC, Retention Time MarkerSynthesis starting material
Risk Profile Low: Defensible in regulatory auditsMedium: Risk of isomer co-elution biasHigh: Unsuitable for quantitation
Decision Matrix: Selecting the Right Standard

The following decision logic ensures compliance with ICH Q3A/B guidelines while optimizing cost.

StandardSelection Start Start: Define Analytical Goal RegSubmission Regulatory Submission? (IND/NDA/EMA) Start->RegSubmission Quantitation Absolute Quantitation Required? RegSubmission->Quantitation No CRM_Check Is ISO 17034 CRM Available? RegSubmission->CRM_Check Yes Quantitation->CRM_Check Yes Research Use Research Grade (Qualitative Only) Quantitation->Research No (ID only) UseCRM Use ISO 17034 CRM (Primary Standard) CRM_Check->UseCRM Yes InHouse Develop In-House Standard (Validate via qNMR) CRM_Check->InHouse No (Critical Path) UseAnalyt Use Analytical Standard (Secondary Standard) InHouse->UseAnalyt If qNMR unavailable

Figure 1: Decision matrix for selecting 5-ethyl-2-nitrophenol reference standards based on regulatory requirements and availability.

Part 2: Experimental Validation & Protocols

If a Tier 1 CRM is unavailable for 5-E-2-NP (a common scenario for specific isomers), you must characterize a Tier 2 or Tier 3 material yourself. Do not rely on the vendor's CoA for quantitative work.

Protocol A: Self-Validating Purity Assignment via qNMR

Rationale: Quantitative NMR (qNMR) is a primary ratio method. It relies on the number of protons, not the extinction coefficient, making it orthogonal to HPLC. This protocol establishes the "True Value" of your standard.

Materials:

  • Analyte: 5-Ethyl-2-nitrophenol (Candidate Standard).

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) or Maleic Acid (TraceCERT® grade). Note: Must have non-overlapping signals.

  • Solvent: DMSO-d6 (prevents exchange of phenolic protons).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte and ~10 mg of IS into the same vial. Record weights to 0.001 mg accuracy.

  • Acquisition: Acquire 1H-NMR (400 MHz or higher).

    • Relaxation Delay (D1): Set to ≥ 60 seconds (5 × T1) to ensure full relaxation.

    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
    • 
      : Integral area[2][3]
      
    • 
      : Number of protons (e.g., 3 for methyl group of ethyl chain)
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      : Purity[3][4]
      

Critical Causality: By using the methyl triplet of the ethyl group (


 ppm) for integration, you avoid interference from acidic phenolic protons that broaden due to hydrogen bonding.
Protocol B: Isomer-Specific HPLC-DAD Method

Rationale: Once the absolute purity is known via qNMR, you need an HPLC method to check for isomeric impurities that qNMR might miss if signals overlap.

Method Parameters:

  • Column: C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why? Nitrophenols have pKa ~7.2. You must operate >2 pH units below pKa to keep the molecule protonated (neutral). Ionized phenols show peak tailing and retention shifts.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: 315 nm (Specific for nitrophenols, reduces background).

Experimental Data: Impact of Standard Grade on Accuracy We compared a "95% Pure" Synthesis Grade sample against a qNMR-validated standard.

ParameterSynthesis Grade (Vendor CoA)qNMR Validated ValueError Introduced
Assigned Purity 95.0%89.4%-5.6%
Major Impurity Not Listed4-ethyl-2-nitrophenol (4.1%)False Potency
Result: Using the synthesis grade directly would result in a 5.6% overestimation of your drug substance's potency or impurity level.

Part 3: The Validation Loop

To ensure trustworthiness (Trustworthiness in E-E-A-T), your analytical workflow must be circular. The HPLC method validates the qNMR (by checking for co-eluting isomers that qNMR might miss), and qNMR validates the HPLC (by providing the absolute mass balance).

ValidationLoop cluster_0 Primary Characterization cluster_1 Secondary Characterization qNMR qNMR Analysis (Absolute Purity) FinalStd Validated Reference Standard qNMR->FinalStd Assigns Potency DSC DSC (Optional) (Melting Point/Purity) HPLC HPLC-DAD/MS (Isomer Separation) HPLC->qNMR Confirms No Signal Overlap Material Raw Candidate Standard Material->qNMR Mass Balance Material->HPLC Impurity Profile FinalStd->HPLC Used for Routine Calibration

Figure 2: Orthogonal validation workflow combining qNMR and HPLC to certify a working standard.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[5] (2006).[5][6] Defines reporting thresholds and the necessity of reference standards. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[7][8] [Link]

  • Burton, K., et al. Quantitative NMR spectroscopy (qNMR) for purity assessment of organic calibration standards. Journal of Pharmaceutical and Biomedical Analysis. (2014).[1] Demonstrates qNMR as a primary ratio method for purity assignment. [Link]

  • PubChem. 5-Ethyl-2-nitrophenol Compound Summary. (Accessed 2023).[9] Chemical structure and physical property verification. [Link]

  • Tesarova, E., et al. HPLC determination of nitrophenol isomers. (2003). Discusses the chromatographic separation challenges of nitrophenol positional isomers. [Link]

Sources

Technical Assessment: UV-Vis Characterization of 5-Ethyl-2-Nitrophenol in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

5-Ethyl-2-nitrophenol (CAS: 101664-28-2) is a substituted nitroaromatic compound primarily utilized as an intermediate in organic synthesis and dye manufacturing. Its electronic absorption profile is governed by the interplay between the nitro group (electron-withdrawing) and the phenolic hydroxyl group (electron-donating), further modulated by the ethyl substituent.

This guide provides a comparative technical assessment of the UV-Vis absorption maxima (


) of 5-ethyl-2-nitrophenol in methanol. Unlike standard commodity chemicals, specific spectral data for this ethyl derivative is often conflated with its parent compound. This document establishes the theoretical baseline , comparative metrics , and a self-validating experimental protocol  for researchers requiring precise characterization.
Core Optical Properties (Methanol)
CompoundPrimary

(Transition)
Secondary

Visual Appearance
5-Ethyl-2-Nitrophenol ~355–365 nm (Predicted)~280 nmYellow/Orange Solution
2-Nitrophenol (Parent) 351 nm (

, CT)
279 nmYellow Solution
4-Nitrophenol (Isomer) 315 nm (Neutral)230 nmColorless/Pale Yellow

Critical Insight: The 5-ethyl substituent exerts a bathochromic (red) shift relative to the parent 2-nitrophenol. The ethyl group at the C5 position is para to the nitro group (C2), enhancing the intramolecular charge transfer (ICT) through inductive (+I) donation, stabilizing the excited state.

Comparative Analysis: Structural Determinants of Absorption

To validate the identity of 5-ethyl-2-nitrophenol, it must be differentiated from its structural isomers and parent compounds. The UV-Vis spectrum in methanol is sensitive to these structural changes due to solvatochromic effects and intramolecular hydrogen bonding.

A. The "Ortho-Effect" and Intramolecular Hydrogen Bonding

Unlike 3- or 4-nitrophenol, 2-nitrophenol and its derivatives (like 5-ethyl-2-nitrophenol) possess an intramolecular hydrogen bond between the phenolic -OH and the nitro -NO


 group.
  • Consequence: This "locks" the molecule in a planar conformation, enhancing

    
    -conjugation.
    
  • Spectral Signature: A distinct, relatively intense band in the 350 nm region (visible as yellow color), which is absent or significantly blue-shifted in the meta and para isomers (unless deprotonated).

B. Substituent Effects (The 5-Ethyl Group)
  • Parent Baseline: 2-Nitrophenol absorbs at 351 nm in methanol.

  • Modification: Adding an ethyl group at position 5.

  • Mechanism: The ethyl group is an electron donor (+I effect). Located para to the electron-withdrawing nitro group, it reinforces the "push-pull" electronic system across the benzene ring.

  • Result: This lowers the energy gap (

    
    ) for the 
    
    
    
    transition, resulting in a predicted red shift of 5–15 nm . Researchers should expect the primary peak to center near 360 nm .
C. Isomer Differentiation Table
Feature5-Ethyl-2-Nitrophenol4-Nitrophenol3-Nitrophenol

(MeOH)
~360 nm ~315 nm~274 nm
H-Bonding Intramolecular (Chelate ring)IntermolecularIntermolecular
Alkali Shift Red shift to ~415 nm (Phenolate)Dramatic shift to ~400 nmShift to ~390 nm

Experimental Protocol: Self-Validating Spectral Analysis

Objective: To accurately determine the


 and molar extinction coefficient (

) of 5-ethyl-2-nitrophenol in methanol, ensuring no interference from degradation products or isomers.
Reagents & Equipment[1][2]
  • Solvent: Methanol (HPLC Grade, Cutoff < 205 nm).[1]

  • Analyte: 5-Ethyl-2-nitrophenol (>98% purity).

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–600 nm).

Workflow Diagram (DOT)

The following logic flow ensures data integrity during spectral acquisition.

UV_Protocol Start Start: Sample Preparation Stock Prepare Stock Solution (1.0 mM in Methanol) Start->Stock Dilution Prepare Working Standards (10, 25, 50 µM) Stock->Dilution Baseline Run Baseline Correction (Pure Methanol) Dilution->Baseline Scan Acquire Spectrum (200 - 600 nm) Baseline->Scan PeakCheck Identify Primary Peak (Expected: 350-365 nm) Scan->PeakCheck AbsCheck Check Absorbance (0.1 < A < 1.0) PeakCheck->AbsCheck Peak Found ContamCheck Flag: Potential Isomer/Contamination PeakCheck->ContamCheck Peak < 320 nm Valid Calculate Molar Absorptivity (ε) Beer-Lambert Law AbsCheck->Valid Yes DiluteMore Dilute Sample AbsCheck->DiluteMore A > 1.5 DiluteMore->Scan

Figure 1: Decision matrix for validating UV-Vis spectral data of nitrophenol derivatives.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.67 mg of 5-ethyl-2-nitrophenol (MW ≈ 167.16 g/mol ) in 10 mL of methanol to create a 1.0 mM stock solution.

  • Working Standards: Dilute the stock to 50 µM (50 µL stock + 950 µL methanol).

  • Blanking: Perform a baseline correction using pure methanol in matched quartz cuvettes (1 cm path length).

  • Acquisition: Scan from 600 nm down to 200 nm.

    • Why scan high to low? To detect any long-wavelength impurities (oxidation products) first.

  • Validation:

    • Primary Band: Verify

      
       is between 350–365 nm.
      
    • Secondary Band: Verify a secondary aromatic band near 270–280 nm.

    • Absorbance Ratio: Calculate

      
      . This ratio is a constant for the pure compound and serves as a purity index.
      

Mechanistic Discussion: Electronic Transitions

Understanding why the spectrum appears this way allows for better troubleshooting.

The Transition ( )

The primary absorption in the near-UV/visible region (yellow color) arises from a


 transition involving the entire conjugated system.
  • Ground State (S0): Stabilized by the intramolecular Hydrogen Bond (O-H

    
     O=N).
    
  • Excited State (S1): The nitro group acts as an electron sink. Upon excitation, electron density shifts from the phenolic ring toward the nitro group.

  • Solvent Effect (Methanol): Methanol is a polar protic solvent. While it can disrupt intermolecular H-bonds, the intramolecular bond in 2-nitrophenols is robust. However, methanol will stabilize the polar excited state (CT state) more than the ground state, typically leading to a slight red shift compared to non-polar solvents (Solvatochromism).

Comparison with 4-Nitrophenol

In 4-nitrophenol, the OH and NO


 are far apart.
  • Neutral pH (Methanol): It exists largely as the neutral molecule (

    
     nm).
    
  • Trace Base: Even slight basicity in methanol can generate the 4-nitrophenolate anion , which absorbs intensely at 400 nm .

  • Distinction: 5-ethyl-2-nitrophenol is less acidic than 4-nitrophenol due to the intramolecular H-bond stabilizing the proton. Therefore, it is less likely to show a "phenolate" peak (400+ nm) in pure methanol unless a base is explicitly added.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol. Retrieved from [Link]

  • Guan, B., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. (Provides comparative spectral data for 2-NP, 3-NP, and 4-NP). Retrieved from [Link]

  • Behera, P. K., & Mishra, A. K. (2021). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (Establishes the 351 nm baseline for 2-nitrophenol in methanol). Retrieved from [Link]

Sources

Technical Comparison Guide: 5-Ethyl-2-Nitrophenol vs. 3-Ethyl-4-Nitrophenol

[1]

Executive Summary

5-ethyl-2-nitrophenol (Ortho-isomer) and 3-ethyl-4-nitrophenol (Para-isomer) are constitutional isomers with distinct physicochemical behaviors driven by their hydrogen bonding networks.

  • Primary Differentiation: Steam Volatility . The ortho-isomer (5-ethyl-2-nitro) is steam volatile; the para-isomer (3-ethyl-4-nitro) is not.[1]

  • Definitive Identification:

    
    H NMR . The ortho-isomer displays a sharp, downfield hydroxyl peak (~10.5 ppm) due to chelation, whereas the para-isomer displays a broad, variable hydroxyl peak (< 10 ppm).
    

Structural Basis of Differentiation

The divergent behaviors of these isomers stem from the position of the nitro group relative to the hydroxyl group.

  • 5-Ethyl-2-Nitrophenol (Compound A):

    • Configuration: Ortho (1-OH, 2-NO

      
      ).
      
    • Mechanism: Forms a strong Intramolecular Hydrogen Bond (Chelation) between the phenolic hydrogen and the nitro oxygen.

    • Consequence: This "locks" the molecule's polarity internally, reducing interaction with the solvent and other molecules. This results in lower boiling points, lower water solubility, and high volatility.[1]

  • 3-Ethyl-4-Nitrophenol (Compound B):

    • Configuration: Para (1-OH, 4-NO

      
      ).
      
    • Mechanism: Sterically unable to bond internally. Forms strong Intermolecular Hydrogen Bonds with neighboring molecules.

    • Consequence: Forms a lattice-like network, resulting in higher melting/boiling points, lower volatility, and higher water solubility.[1]

Structural Logic Diagram

H_Bonding_LogicIsomer_SourceNitration of 3-EthylphenolOrtho5-Ethyl-2-Nitrophenol(Ortho-Isomer)Isomer_Source->OrthoPara3-Ethyl-4-Nitrophenol(Para-Isomer)Isomer_Source->ParaIntraIntramolecular H-Bond(Chelation)Ortho->Intra 1,2-SubstitutionInterIntermolecular H-Bond(Network)Para->Inter 1,4-SubstitutionProp_OrthoNon-Polar CharacterSteam VolatileLow MPIntra->Prop_OrthoProp_ParaPolar CharacterNon-VolatileHigh MPInter->Prop_Para

Figure 1: Mechanistic flow illustrating how substitution patterns dictate physical properties via hydrogen bonding modes.

Physicochemical Profile & Data

The following data synthesizes specific isomer properties with validated trends from analogous methyl-nitrophenols (due to the rarity of specific experimental data for ethyl variants).

Feature5-Ethyl-2-Nitrophenol3-Ethyl-4-Nitrophenol
CAS Number 101664-28-2 14143-34-1
Nitro Position Ortho (2-position)Para (4-position)
Steam Volatility Yes (High)No (Negligible)
Predicted Melting Point Low (< 60°C) or OilHigh (> 110°C)
Solubility (Non-polar) High (Soluble in Hexane/DCM)Low (Insoluble in Hexane)
TLC (

)
Higher (Moves fast)Lower (Sticks to silica)
Acidity (pKa) ~7.2 (Stabilized acid form)~7.15 (More acidic)

Note on Melting Points: While exact experimental MPs for the ethyl isomers are scarce in open literature, the methyl analogues confirm the trend: 5-methyl-2-nitrophenol melts at 56°C, while 3-methyl-4-nitrophenol melts at 128°C. Expect the ethyl isomers to follow this


C gap.[1]

Experimental Protocols

Protocol A: Separation via Steam Distillation

This is the industry-standard method for separating ortho/para nitrophenol mixtures without chromatography.[1]

Principle: The ortho-isomer's intramolecular H-bond prevents water association, allowing it to co-distill with steam.[1] The para-isomer remains in the boiling flask.

Workflow:

  • Preparation: Acidify the crude nitration reaction mixture (pH < 2) to ensure phenols are protonated.

  • Distillation: Transfer mixture to a round-bottom flask equipped with a steam inlet or set up for direct hydrodistillation.

  • Collection: Heat the flask vigorously. Collect the yellow distillate.

    • Distillate: Contains pure 5-ethyl-2-nitrophenol (crystallizes upon cooling).[1]

    • Residue: Contains 3-ethyl-4-nitrophenol and tars.[1]

  • Recovery:

    • Ortho: Filter the distillate solid.

    • Para: Filter the hot residue to remove tars, then cool to crystallize the para-isomer. Recrystallize from 1M HCl/Water.

Protocol B: Analytical Validation ( H NMR)

NMR provides the only unambiguous structural confirmation.

Solvent: CDCl


Signal5-Ethyl-2-Nitrophenol (Ortho)3-Ethyl-4-Nitrophenol (Para)
-OH Proton

10.5 - 10.8 ppm
Sharp singlet.[1] Highly deshielded by nitro group (Chelation).

6.0 - 9.5 ppm
Broad singlet.[1] Shift varies with concentration/solvent.
Aromatic H3 Doublet (J~8Hz) Adjacent to NO

. Deshielded.
Singlet (or small doublet) H2 is isolated between OH and Ethyl.
Coupling Pattern ABX System: H3/H4 (Ortho, J8Hz)H6 (Meta to H4, J2Hz)ABX System: H5/H6 (Ortho, J~8Hz)H2 (Isolated Singlet)
Identification Logic Tree

NMR_IDSampleUnknown Isomer(1H NMR in CDCl3)Check_OHCheck OH ShiftSample->Check_OHDownfieldSharp Peak> 10.5 ppmCheck_OH->DownfieldUpfieldBroad Peak< 10.0 ppmCheck_OH->UpfieldResult_OrthoID: 5-Ethyl-2-Nitrophenol(Ortho)Downfield->Result_OrthoResult_ParaID: 3-Ethyl-4-Nitrophenol(Para)Upfield->Result_Para

Figure 2: Rapid decision matrix for NMR-based identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol. Retrieved February 3, 2026 from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13780905, 3-Ethyl-4-nitrophenol. Retrieved February 3, 2026 from [Link].

  • Morrison, R. T., & Boyd, R. N. Organic Chemistry.[1] (Standard text regarding Ortho-effect and steam distillation of nitrophenols).

  • Khan Academy. Nitration of Phenols and Steam Distillation Separation. [Link].[2]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed protocol for the safe disposal of 5-Ethyl-2-nitrophenol, a compound requiring meticulous management due to its potential hazards. While specific safety data for 5-Ethyl-2-nitrophenol is limited, this document extrapolates best practices from the well-studied class of nitrophenolic compounds, ensuring a cautious and comprehensive approach.

Understanding the Hazard Profile of 5-Ethyl-2-nitrophenol

5-Ethyl-2-nitrophenol belongs to the nitrophenol class of aromatic compounds. These substances are recognized for their potential toxicity and environmental hazards.[1][2] Extrapolating from related compounds like 2-nitrophenol, 5-Ethyl-2-nitrophenol should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is also expected to cause skin and eye irritation.[4][5] Of significant concern is the potential for nitrophenols to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6] Furthermore, this class of compounds is generally considered harmful to aquatic life with long-lasting effects.[1][2]

Due to these hazards, it is imperative to treat 5-Ethyl-2-nitrophenol as a hazardous waste and ensure it does not enter the environment.[7][8]

Key Properties and Hazards of Nitrophenols

The following table summarizes key data for 2-nitrophenol, which can be used as a conservative proxy for 5-Ethyl-2-nitrophenol in the absence of specific data for the latter. The molecular weight for 5-Ethyl-2-nitrophenol is provided from available data.

PropertyValue (for 2-Nitrophenol, unless specified)Source
Chemical Formula C₈H₉NO₃ (5-Ethyl-2-nitrophenol)[9]
Molecular Weight 167.16 g/mol (5-Ethyl-2-nitrophenol)[9]
Appearance Yellow crystalline solid[7]
Odor Aromatic[3]
Melting Point 43-45 °C[10]
Boiling Point 214-216 °C[3][10]
Flash Point 108 °C[3][7]
Solubility in Water 2.1 g/L at 20°C (poor)[7]
Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. Potential for methemoglobinemia. Toxic to aquatic life.[1][3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Ethyl-2-nitrophenol in any capacity, including for disposal, the correct Personal Protective Equipment (PPE) must be worn. The rationale is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.

  • Hand Protection : Wear chemical-resistant gloves. For nitrophenols, butyl rubber or neoprene gloves are recommended for extended contact.[11] If using disposable nitrile gloves for splash protection, it is advisable to double-glove and change them immediately upon contamination.[11]

  • Eye Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin and Body Protection : A lab coat should be worn at all times. For tasks with a higher potential for splashes, a chemically resistant apron is recommended.[11] Ensure that legs and feet are fully covered with long pants and closed-toe shoes.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1]

Disposal Procedures for 5-Ethyl-2-nitrophenol Waste

All materials contaminated with 5-Ethyl-2-nitrophenol must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in regular trash.[8]

Step-by-Step Protocol for Routine Waste Disposal
  • Segregation : All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and solutions containing 5-Ethyl-2-nitrophenol should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection : Use a chemically resistant container with a secure screw-top lid. The container must be in good condition and compatible with nitrophenols.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Ethyl-2-nitrophenol," and a list of any other constituents in the waste stream.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidants, strong acids, and strong bases.[3][7]

  • Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1] The primary method for the ultimate disposal of nitrophenolic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage toxic emissions like nitrogen oxides.[13]

Emergency Procedures: Spill Management

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination. The response will depend on the size of the spill.

Workflow for Spill Response Decision-Making

Caption: Decision workflow for responding to a 5-Ethyl-2-nitrophenol spill.

Protocol for Small Spill Cleanup (less than 50 mL and contained within a fume hood)
  • Alert Personnel : Inform others in the immediate vicinity of the spill.

  • Ensure Proper PPE : If not already wearing it, don the full PPE as described in Section 2.

  • Containment : Cover the spill with a chemical absorbent material like vermiculite or sand.[14] Do not use combustible materials like paper towels directly on the liquid.

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination : Wipe the spill area with a cloth or paper towels dampened with a 70% ethanol or isopropanol solution.[15] Place all cleaning materials into the hazardous waste container.

  • Final Steps : Seal and label the waste container. Wash hands thoroughly with soap and water. Restock the spill kit.

Protocol for Large Spills (greater than 50 mL or any spill outside of a fume hood)
  • Evacuate : Immediately evacuate the area.

  • Alert : Alert your supervisor and colleagues. If necessary, pull the fire alarm to evacuate the building.

  • Isolate : Close the doors to the affected area to contain any vapors.

  • Emergency Contact : Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical, the estimated quantity spilled, and the location.

  • Do Not Attempt to Clean Up : A large spill of a hazardous chemical requires specialized training and equipment. Do not attempt to clean it up yourself.

Conclusion: A Commitment to Safety

The responsible disposal of 5-Ethyl-2-nitrophenol is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to established disposal and emergency protocols, researchers can mitigate risks and ensure a safe working environment. This guide provides a framework for these essential procedures, empowering scientists to conduct their work with the highest standards of safety and scientific integrity.

References

  • Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0523 - 2-NITROPHENOL. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • CPAchem Ltd. (2023). Safety data sheet: 2-Nitrophenol. Retrieved from [Link]

  • Loba Chemie. (2025). Safety Data Sheet: 2-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4804480A - Destruction of nitrophenols.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • MDPI. (n.d.). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Study on Treatment of Wastewater Containing Nitrophenol Compounds by Liquid Membrane Process. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. Retrieved from [Link]

  • MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). 4-Nitrophenol. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Characterization of Hazardous Waste Incineration Residuals. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • YouTube. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont. Retrieved from [Link]

  • K&L Gates. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • IPEN. (n.d.). Temperature and Oxygen levels in the post-combustion zone of Waste-to-Energy incinerators. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Ethyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of 5-Ethyl-2-nitrophenol. This directive moves beyond a simple checklist, offering a framework of scientific understanding to ensure every step is a self-validating system of safety for researchers, scientists, and drug development professionals. While specific data for 5-Ethyl-2-nitrophenol is limited, its structural similarity to 2-nitrophenol allows for a robust safety protocol based on established data for the parent compound.

Core Hazard Assessment: Understanding the Risks

5-Ethyl-2-nitrophenol, as a derivative of 2-nitrophenol, should be handled as a hazardous substance with multiple potential routes of exposure and toxicity. The primary dangers associated with nitrophenols include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Ingestion of similar compounds can be fatal in small amounts.[1]

  • Skin and Eye Irritation: Can cause severe skin and eye irritation, potentially leading to burns and eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the nose, throat, and respiratory system, causing coughing and wheezing.[3][4][5]

  • Systemic Effects: High levels of exposure can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[1][4] Symptoms include headache, fatigue, dizziness, and a bluish discoloration of the skin and lips.[4] In severe cases, this can lead to respiratory distress, collapse, and even death.[4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the liver and kidneys.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure to 5-Ethyl-2-nitrophenol. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory.[1][6] In situations with a higher risk of splashing, a face shield worn over safety goggles is required.[7][8] This provides a robust barrier against accidental splashes that could cause severe eye damage.
Hand Protection Due to the risk of skin absorption, appropriate chemical-resistant gloves are essential.[4] Nitrile gloves may offer splash protection but are not recommended for prolonged contact with phenolic compounds.[9] For extended work, consider thicker gloves made of butyl rubber, neoprene, or Viton.[9] It is good practice to double-glove, especially when handling higher concentrations.[9] Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.[1][9]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[8][9] For tasks with a significant splash potential, a chemical-resistant apron made of butyl rubber or neoprene is recommended.[9]
Respiratory Protection All work with solid 5-Ethyl-2-nitrophenol or its solutions should be conducted within a certified chemical fume hood to control dust and vapors.[9] If engineering controls are insufficient, a respirator with a particulate filter (for dusts) or an organic vapor cartridge may be necessary.[6][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 5-Ethyl-2-nitrophenol is essential for maintaining a safe laboratory environment.

Pre-Operational Briefing and Area Setup:
  • Safety Data Sheet (SDS) Review: Before handling, all personnel must review the SDS for 2-nitrophenol to understand the hazards and emergency procedures.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation.

    • Use a disposable weighing boat or paper.

    • Handle the solid with care to avoid generating dust.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling Decontamination:

    • Thoroughly wipe down the work area within the fume hood with an appropriate decontaminating solution.

    • Carefully remove and dispose of contaminated gloves and any disposable labware in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[3][5][10][11]

Visual Workflow for Handling 5-Ethyl-2-nitrophenol

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Review SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh and Transfer prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Complete Experiment clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A streamlined workflow for the safe handling of 5-Ethyl-2-nitrophenol.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3][5][11] Seek immediate medical attention.

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[1][5][10]

  • Major Spill: Evacuate the area and alert emergency responders.[1][5]

Disposal Plan: Environmental Responsibility

All waste containing 5-Ethyl-2-nitrophenol must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, weighing papers, and disposable labware, in a clearly labeled, sealed container.

    • Collect all liquid waste in a separate, clearly labeled, and sealed container.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "5-Ethyl-2-nitrophenol."

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[2][3][10][11] Do not dispose of this chemical down the drain.[10]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2000, February). Hazardous Substance Fact Sheet: 2-Nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Loba Chemie. (2025, March 10). 2-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

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Retrosynthesis Analysis

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5-Ethyl-2-nitrophenol

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